Product packaging for Orevactaene(Cat. No.:CAS No. 197631-20-2)

Orevactaene

Cat. No.: B179784
CAS No.: 197631-20-2
M. Wt: 612.7 g/mol
InChI Key: GDSQFNQIWJCATH-PHOXTJPWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Orevactaene is a natural product found in Epicoccum nigrum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H44O10 B179784 Orevactaene CAS No. 197631-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

197631-20-2

Molecular Formula

C34H44O10

Molecular Weight

612.7 g/mol

IUPAC Name

(2Z,3E,5E,7E,9E,11E,13E)-14-[(2R,3R,4S)-3,4-dihydroxy-5-oxo-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyrano[3,2-c]pyran-7-yl]-2-(2,4-dimethylhexylidene)-4-methyltetradeca-3,5,7,9,11,13-hexaenoic acid

InChI

InChI=1S/C34H44O10/c1-5-21(2)16-23(4)18-24(33(40)41)17-22(3)14-12-10-8-6-7-9-11-13-15-25-19-27-28(34(42)43-25)30(38)31(39)32(44-27)29(37)26(36)20-35/h6-15,17-19,21,23,26,29-32,35-39H,5,16,20H2,1-4H3,(H,40,41)/b7-6+,10-8+,11-9+,14-12+,15-13+,22-17+,24-18-/t21?,23?,26?,29?,30-,31+,32-/m0/s1

InChI Key

GDSQFNQIWJCATH-PHOXTJPWSA-N

SMILES

CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O

Isomeric SMILES

CCC(C)CC(C)/C=C(/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C1=CC2=C([C@@H]([C@H]([C@@H](O2)C(C(CO)O)O)O)O)C(=O)O1)\C(=O)O

Canonical SMILES

CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O

Synonyms

(2Z,3E,5E,7E,9E,11E,13E)-14-[(7S,8R,9R)-7,8-dihydroxy-5-oxo-9-(1,2,3-t rihydroxypropyl)-4,10-dioxabicyclo[4.4.0]deca-2,11-dien-3-yl]-2-(2,4-d imethylhexylidene)-4-methyl-tetradeca-3,5,7,9,11,13-hexaenoic acid

Origin of Product

United States

Foundational & Exploratory

Orevactaene from Epicoccum nigrum: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of orevactaene, a polyketide metabolite produced by the fungus Epicoccum nigrum. This document is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolites and their potential therapeutic applications.

Introduction

Epicoccum nigrum, a widespread ascomycete fungus, is a known producer of a diverse array of bioactive secondary metabolites.[1] Among these is this compound, a polyketide also identified as epipyrone A, which has garnered scientific interest due to its notable biological activities.[1][2] this compound is characterized by a 3-d-galactosyl-4-hydroxy-2-pyrone core with a modified heptaene acyl moiety.[2] Its molecular formula is C34H44O10. This guide details the methodologies for the discovery and isolation of this compound from E. nigrum and summarizes its known biological functions, with a focus on its antifungal properties and mechanism of action.

Discovery and Bioassay-Guided Isolation

The discovery of this compound from Epicoccum nigrum was guided by bioassays to identify antifungal constituents. The general workflow for such a discovery process is outlined below.

cluster_0 Discovery & Isolation Workflow Cultivation Cultivation of Epicoccum nigrum Extraction Solvent Extraction of Fungal Biomass Cultivation->Extraction Fractionation Crude Extract Fractionation Extraction->Fractionation Bioassay Antifungal Bioassay Fractionation->Bioassay Active_Fraction Identification of Active Fractions Bioassay->Active_Fraction Feedback Loop Purification Purification of this compound Active_Fraction->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation

Bioassay-guided discovery and isolation workflow for this compound.
Experimental Protocol: Bioassay-Guided Isolation

  • Cultivation of Epicoccum nigrum :

    • The fungus Epicoccum nigrum is cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites. Czapek Yeast Agar (CYA) is a commonly used solid medium.

    • Incubate the cultures at approximately 25°C for 14 days, or until significant growth and pigmentation are observed.[1]

  • Extraction :

    • The fungal biomass and secreted exudates are extracted with an organic solvent such as methanol or ethanol to obtain a crude extract.[1]

    • The mycelium can be separated from the liquid broth by centrifugation at 3000g for 10 minutes. The mycelium is then extracted, and the solvent extract can be combined with the liquid broth.

  • Bioassay-Guided Fractionation :

    • The crude extract is subjected to preliminary fractionation using techniques like solvent partitioning or solid-phase extraction (SPE).

    • Each fraction is tested for its antifungal activity using a standard bioassay, such as the agar diffusion assay against a panel of test fungi (e.g., Saccharomyces cerevisiae, Aspergillus niger).

    • Fractions exhibiting significant antifungal activity are selected for further purification.

  • Purification :

    • The active fractions are subjected to successive rounds of chromatographic purification.

    • Silica Gel Column Chromatography : A common first step, using a stationary phase like LiChroprep RP-8 or Strata Si-1 SPE. Elution is performed with a gradient of solvents, for example, a methanol/chloroform or methanol/water mixture.

    • High-Performance Liquid Chromatography (HPLC) : Final purification is typically achieved using semi-preparative or preparative HPLC with a C18 column. A mobile phase gradient of an aqueous solvent (e.g., water at a slightly alkaline pH) and an organic solvent mixture (e.g., methanol:isopropanol 8:2 v/v) is often employed. The elution of this compound can be monitored by its characteristic UV-Vis absorbance maximum at approximately 428 nm.[1]

  • Structure Elucidation :

    • The structure of the purified compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C34H44O10
Molecular Weight 612.7 g/mol
Appearance Yellow-orange pigment
UV-Vis λmax ~428 nm

Biological Activity

This compound exhibits a broad spectrum of antifungal activity against both yeasts and filamentous fungi.

Antifungal Activity

The antifungal efficacy of this compound (as its disalt, DEA) has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and IC50 values.

Fungal SpeciesMIC (µg/mL)IC50 (µg/mL)
Saccharomyces cerevisiae-20-40
Sclerotinia sclerotiorum1.25 (as crude liquid)-
Botrytis cinerea2.5 (as crude liquid)-
Aspergillus flavus2.5 (as crude liquid)-

Note: Some data is for crude extracts, as indicated.

Mechanism of Action

Current research suggests that the primary antifungal mechanism of the disalt of epipyrone A (DEA) involves the disruption of fatty acid elongation and sphingolipid biosynthesis. This mode of action is distinct from many common antifungal agents that target the fungal cell membrane's ergosterol. Sphingolipids are crucial for various cellular processes in fungi, making their biosynthesis a promising target for novel antifungal therapies.

The proposed mechanism involves the inhibition of key enzymes in these pathways, leading to a cascade of downstream effects that ultimately result in fungal cell death.

cluster_1 Proposed Mechanism of this compound Action This compound This compound (DEA) FA_Elongation Fatty Acid Elongation This compound->FA_Elongation Inhibits Sphingolipid_Biosynthesis Sphingolipid Biosynthesis This compound->Sphingolipid_Biosynthesis Inhibits Disrupted_Pathways Disrupted Lipid Metabolism FA_Elongation->Disrupted_Pathways Sphingolipid_Biosynthesis->Disrupted_Pathways Cellular_Effects Downstream Cellular Effects Disrupted_Pathways->Cellular_Effects Cell_Death Fungal Cell Death Cellular_Effects->Cell_Death

High-level overview of the proposed mechanism of action for this compound.

While the precise molecular targets of this compound within these pathways are still under investigation, the disruption of these fundamental cellular processes highlights its potential as a lead compound for the development of new antifungal agents.

Biosynthesis of this compound

The biosynthesis of this compound in Epicoccum nigrum is governed by a biosynthetic gene cluster (BGC) designated as epn. This cluster contains the genes epnABCD, which encode the necessary enzymes for its production.

cluster_2 This compound Biosynthetic Pathway epnA epnA (Polyketide Synthase) Polyketide_Intermediate Polyketide Intermediate epnA->Polyketide_Intermediate epnB epnB (Glycosyltransferase) Glycosylated_Intermediate Glycosylated Intermediate epnB->Glycosylated_Intermediate epnC epnC (Cytochrome P450) Modified_Intermediate Modified Intermediate epnC->Modified_Intermediate epnD epnD (Transporter) Precursors Primary Metabolite Precursors Precursors->epnA Polyketide_Intermediate->epnB Glycosylated_Intermediate->epnC Orevactaene_Final This compound Modified_Intermediate->Orevactaene_Final Orevactaene_Final->epnD Export

Simplified schematic of the this compound biosynthetic pathway.

The individual inactivation of the epnA, epnB, and epnC genes has been shown to result in the complete loss of this compound production, confirming their essential roles in its biosynthesis.[2]

Conclusion

This compound, a secondary metabolite from Epicoccum nigrum, represents a promising antifungal agent with a mechanism of action that appears to differ from many currently available drugs. Its discovery through bioassay-guided fractionation and subsequent characterization have provided a solid foundation for further investigation. The elucidation of its biosynthetic pathway opens up possibilities for synthetic biology approaches to enhance its production or generate novel analogs. Future research should focus on the precise identification of its molecular targets within the fatty acid and sphingolipid biosynthesis pathways to further exploit its therapeutic potential.

References

An In-depth Technical Guide to the Orevactaene Biosynthetic Pathway in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orevactaene, also known as Epipyrone A, is a glycosylated polyketide produced by the fungus Epicoccum nigrum. This compound has garnered interest due to its broad-spectrum antifungal activity.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and available quantitative data. It further outlines key experimental protocols for studying this pathway and explores potential regulatory mechanisms, offering a valuable resource for researchers in natural product biosynthesis and drug development.

The this compound Biosynthetic Gene Cluster (epn)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the epn cluster, within the genome of Epicoccum nigrum.[3][4] This cluster comprises four key genes, epnA, epnB, epnC, and epnD, each encoding a specific enzyme responsible for a step in the assembly of the final molecule.[3][4] Gene inactivation studies have confirmed that epnA, epnB, and epnC are essential for this compound production.[3] Evidence also suggests that epnA and epnB may be transcribed as a bicistronic mRNA.[3]

GeneEncoded EnzymePutative Function in this compound Biosynthesis
epnAHighly-Reducing Polyketide Synthase (HR-PKS)Synthesizes the polyketide backbone of this compound.
epnBGlycosyltransferaseAttaches a galactose sugar moiety to the polyketide core.
epnCCytochrome P450 MonooxygenaseCatalyzes oxidation steps in the modification of the polyketide intermediate.
epnDTransporterPotentially involved in the secretion of this compound out of the fungal cell.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process initiated by the highly-reducing polyketide synthase (HR-PKS) encoded by epnA. This enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to assemble the polyketide backbone. Following the creation of the core structure, the glycosyltransferase EpnB, a membrane-bound enzyme, attaches a galactose molecule to the pyrone ring of the polyketide intermediate.[3] Subsequent modifications, including oxidation, are catalyzed by the cytochrome P450 monooxygenase, EpnC. Finally, the transporter encoded by epnD is presumed to facilitate the export of the mature this compound molecule.

This compound Biosynthetic Pathway Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Intermediate Polyketide Intermediate Acetyl-CoA + Malonyl-CoA->Polyketide Intermediate epnA (HR-PKS) Glycosylated Polyketide Glycosylated Polyketide Polyketide Intermediate->Glycosylated Polyketide epnB (Glycosyltransferase) This compound This compound Glycosylated Polyketide->this compound epnC (Cytochrome P450) Export Export This compound->Export epnD (Transporter) ATMT Workflow cluster_0 Plasmid Construction cluster_1 Agrobacterium Transformation cluster_2 Fungal Transformation cluster_3 Analysis Knockout Cassette Knockout Cassette Binary Vector Binary Vector Knockout Cassette->Binary Vector Ligation E. coli E. coli Agrobacterium Agrobacterium E. coli->Agrobacterium Electroporation E. nigrum spores E. nigrum spores Agrobacterium->E. nigrum spores Infection Co-cultivation Co-cultivation E. nigrum spores->Co-cultivation Selection Selection Co-cultivation->Selection PCR Verification PCR Verification Selection->PCR Verification HPLC Analysis HPLC Analysis Selection->HPLC Analysis Potential Regulatory Network Environmental Cues Environmental Cues Global Regulators (e.g., LaeA, VeA) Global Regulators (e.g., LaeA, VeA) Environmental Cues->Global Regulators (e.g., LaeA, VeA) epn Gene Cluster epn Gene Cluster Global Regulators (e.g., LaeA, VeA)->epn Gene Cluster Pathway-Specific TF Pathway-Specific TF Pathway-Specific TF->epn Gene Cluster This compound Biosynthesis This compound Biosynthesis epn Gene Cluster->this compound Biosynthesis

References

Biological activity of Orevactaene natural product

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biological Activity of the Natural Product Orevactaene

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific biological activities, quantitative data, and mechanism of action for this compound is limited. This guide synthesizes the available information and provides a framework for its potential analysis based on related compounds and generalized experimental protocols.

Introduction to this compound

This compound is a complex polyketide natural product with the molecular formula C34H44O10.[1] It is produced by the fungus Epicoccum nigrum (also referred to as Epicoccum purpurascens), a genus known for its rich diversity of secondary metabolites with potential biotechnological applications.[1][2][3] Structurally, this compound is an isomer of other bioactive compounds, including epicoccaene and the commercial antifungal agent epipyrone, sharing the same polyene chain but differing in their polar side groups, which likely accounts for their distinct biological activities.[4] While noted in the literature to possess "various biological activities," the most specific role attributed to this compound is as an inhibitor of the HIV-1 Rev protein.[3][4]

Reported Biological Activity

The primary biological activity associated with this compound is the inhibition of the Human Immunodeficiency Virus 1 (HIV-1) Rev (Regulator of Virion Expression) protein. The Rev protein is an essential shuttle protein that facilitates the export of unspliced and partially spliced viral mRNA transcripts from the nucleus to the cytoplasm, a critical step for the synthesis of viral structural proteins and enzymes. Inhibition of this pathway is a recognized therapeutic strategy against HIV-1.

Quantitative Data Summary

Comprehensive quantitative bioactivity data (e.g., IC50, EC50, MIC) for this compound is not reported in the available scientific literature. The following table is provided as a structural template to outline the types of data that would be necessary to characterize its activity profile.

Target/AssayBioactivity MetricResultReference
HIV-1 Rev Protein FunctionIC50 (Half-maximal Inhibitory Concentration)Not ReportedN/A
Antifungal ActivityMIC (Minimum Inhibitory Concentration)Not ReportedN/A
Cytotoxicity (e.g., on HEK293T cells)CC50 (Half-maximal Cytotoxic Concentration)Not ReportedN/A

Potential Mechanism of Action: Inhibition of HIV-1 Rev

The proposed activity of this compound as an HIV-1 Rev inhibitor suggests it interferes with the Rev-mediated nuclear export of viral mRNA. The Rev protein functions by binding to the Rev Response Element (RRE) present on viral mRNA transcripts and subsequently interacting with the host cell's nuclear export machinery, primarily via the CRM1 (Chromosome Region Maintenance 1) pathway. An inhibitor like this compound could theoretically act at several points in this process:

  • By binding directly to the Rev protein, preventing its multimerization or its binding to the RRE.

  • By disrupting the interaction between the Rev/RRE complex and host export factors like CRM1.

  • By interfering with other accessory proteins required for efficient export.

The diagram below illustrates a generalized representation of this signaling pathway and the hypothetical point of inhibition by this compound.

HIV_Rev_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm viral_dna Proviral DNA viral_rna Unspliced/Singly Spliced viral mRNA (RRE+) viral_dna->viral_rna Transcription crm1_complex Rev-mRNA-CRM1 Export Complex viral_rna->crm1_complex Forms Complex with CRM1/Ran-GTP rev_protein Rev Protein rev_protein->viral_rna Binds to RRE exported_rna Exported viral mRNA crm1_complex->exported_rna Nuclear Export inhibition X inhibition->crm1_complex This compound This compound This compound->crm1_complex viral_proteins Viral Proteins (Gag, Pol, Env) exported_rna->viral_proteins Translation

Caption: Hypothetical inhibition of the HIV-1 Rev nuclear export pathway by this compound.

Experimental Protocols

To validate and quantify the reported anti-HIV-1 Rev activity of this compound, a series of established in vitro assays would be required. Below is a detailed methodology for a common Rev/RRE-dependent reporter gene assay.

Protocol: Rev/RRE Reporter Gene Assay

  • Objective: To quantify the inhibition of Rev-mediated gene expression by this compound in a cell-based system.

  • Materials:

    • HEK293T or similar human cell line.

    • pDM628 Plasmid: An expression vector containing a reporter gene (e.g., Chloramphenicol Acetyltransferase - CAT, or Luciferase) whose mRNA contains the RRE and is intron-retained, making its expression Rev-dependent.

    • pcRev Plasmid: An expression vector for the HIV-1 Rev protein.

    • Lipofectamine 2000 or similar transfection reagent.

    • This compound (dissolved in DMSO).

    • Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics.

    • Luciferase or CAT assay reagents.

    • 96-well cell culture plates.

  • Methodology:

    • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

    • Transfection: Co-transfect the cells with the pDM628 (RRE-reporter) and pcRev (Rev-expression) plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Four to six hours post-transfection, replace the medium with the this compound-containing medium. Include a "No Rev" control, a "No Drug" (vehicle only, e.g., 0.1% DMSO) control, and a known Rev inhibitor as a positive control.

    • Incubation: Incubate the plate for 48 hours at 37°C.

    • Lysis and Assay: Lyse the cells using a lysis buffer compatible with the reporter system.

    • Quantification: Measure the reporter gene activity (e.g., luminescence for luciferase, or colorimetric change for CAT) using a plate reader.

    • Data Analysis: Normalize the reporter activity to cell viability (which can be measured in parallel using an MTT or CellTiter-Glo assay). Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

The workflow for this type of screening is visualized below.

Experimental_Workflow start Seed HEK293T Cells in 96-well plate transfection Co-transfect with Rev and RRE-Reporter Plasmids start->transfection treatment Add Serial Dilutions of this compound transfection->treatment incubation Incubate for 48 hours treatment->incubation assay Lyse Cells & Perform Reporter Assay (e.g., Luciferase) incubation->assay analysis Data Analysis: Calculate IC50 assay->analysis end Result: Quantitative Inhibitory Potency analysis->end

Caption: General workflow for a cell-based HIV-1 Rev reporter assay.

Context of Fungal Metabolites

This compound belongs to a class of compounds from Epicoccum species that demonstrate significant biological potential. Understanding its relationship to its source and isomers provides crucial context for future research.

Metabolite_Relationships cluster_metabolites Isomeric Secondary Metabolites (C34H44O10) cluster_activities Reported Biological Activities fungus Epicoccum nigrum (Fungus) This compound This compound fungus->this compound epicoccaene Epicoccaene fungus->epicoccaene epipyrone Epipyrone fungus->epipyrone hiv_inhibition HIV-1 Rev Inhibition This compound->hiv_inhibition reported antifungal_mould Antifungal (Moulds) epicoccaene->antifungal_mould specific antifungal_general Antifungal (Commercial) epipyrone->antifungal_general known

Caption: Relationship between E. nigrum, this compound, and its isomers.

References

Initial Characterization of Orevactaene's Physical Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orevactaene, a polyketide natural product isolated from the fungus Epicoccum nigrum, has garnered significant interest due to its potential therapeutic applications. Initial investigations have revealed its identity to be synonymous with Epipyrone A, a compound with established broad-spectrum antifungal and antiviral activities. This technical guide provides a comprehensive overview of the initial characterization of this compound's physical properties, detailed experimental protocols for their determination, and a summary of its known biological signaling pathways. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

This compound is a C-glycosylated 4-hydroxy-2-pyrone derivative belonging to the polyene class of natural products. It was first identified as a secondary metabolite from Epicoccum nigrum. Subsequent total synthesis studies have strongly indicated that the originally proposed structure of this compound is identical to that of Epipyrone A. For the purpose of this guide, the names will be used interchangeably, with a focus on the properties attributed to Epipyrone A. The compound exhibits notable biological activities, including potent antifungal effects and inhibition of the HIV-1 Rev protein, making it a promising candidate for further drug development. This document serves as a foundational resource for researchers by consolidating the known physical characteristics of this compound and providing standardized methodologies for its further investigation.

Physical and Chemical Properties

The initial characterization of this compound has established several key physical and chemical properties. These are summarized in the table below. It is important to note that while some specific physical constants like an exact melting point are not widely reported in the literature, the compound's general characteristics have been described.

PropertyValue / Description
Molecular Formula C₃₄H₄₄O₁₀
Molecular Weight 612.7 g/mol (Computed)[1]
Appearance Yellow, pigmented solid.[2][3]
Solubility The disalt form is water-soluble and also soluble in polar organic solvents such as methanol and ethanol. The non-salt (diacid) form has poorer water solubility.[2][4][5]
Stability The disalt form is reported to be thermo-stable and stable at neutral to alkaline pH.[2][3][6]
UV-Vis Absorbance (λmax) 428 nm.[2][3][6][7]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound, as well as for the determination of its key physical and biological properties.

Isolation and Purification

The isolation of this compound from Epicoccum nigrum cultures and its subsequent purification are critical first steps for any characterization study.

Workflow for Isolation and Purification of this compound

G cluster_0 Extraction cluster_1 Initial Purification cluster_2 Chromatographic Purification cluster_3 Final Product Culture Epicoccum nigrum Culture Methanol_Extraction Methanol Extraction Culture->Methanol_Extraction Centrifugation Centrifugation Methanol_Extraction->Centrifugation Filtration Vacuum Filtration Centrifugation->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE HPLC Preparative HPLC SPE->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for this compound Isolation.

Protocol:

  • Culturing: Epicoccum nigrum is cultured on a suitable medium such as Czapek Yeast Agar (CYA) until a sufficient amount of the pigmented exudate is produced.

  • Extraction: The fungal biomass and agar are extracted with methanol. The mixture is vigorously shaken to ensure efficient extraction of the compound.

  • Initial Purification: The crude methanol extract is centrifuged to remove fungal biomass and agar debris. The resulting supernatant is then filtered under vacuum.

  • Chromatographic Purification: The clarified extract is subjected to solid-phase extraction (SPE) as a preliminary purification step. The fraction containing this compound is then further purified using preparative High-Performance Liquid Chromatography (HPLC). A suitable mobile phase gradient, for example, a water/methanol or water/acetonitrile gradient, is used to achieve separation. The fraction corresponding to the peak at 428 nm is collected.

Structural Elucidation

The determination of this compound's chemical structure relies on a combination of spectroscopic techniques.

Protocol:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the purified compound. This data is used to confirm the molecular formula (C₃₄H₄₄O₁₀).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the detailed structure:

    • ¹H NMR: To identify the types and connectivity of protons.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the molecular fragments.

    • NOESY: To determine the relative stereochemistry of the molecule.

Determination of Physical Properties

3.3.1. Melting Point Determination

Protocol (Capillary Method):

  • Sample Preparation: A small amount of the dried, purified this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped up quickly to get an approximate melting range, and then a second, slower measurement (1-2 °C per minute) is performed with a fresh sample to determine the precise melting range. The temperatures at which the sample begins to melt and is completely molten are recorded.

3.3.2. Solubility Determination

Protocol (Shake-Flask Method):

  • Sample Preparation: An excess amount of purified this compound is added to a known volume of the solvent to be tested (e.g., water, methanol, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a mechanical shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of this compound in the clear supernatant is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry (at 428 nm) or HPLC.

Biological Signaling Pathways

This compound has been shown to interact with specific biological pathways, leading to its observed antifungal and antiviral activities.

Antifungal Mechanism of Action

This compound exhibits broad-spectrum antifungal activity. Unlike many polyene antifungals that target ergosterol in the fungal cell membrane, this compound is thought to disrupt fatty acid and sphingolipid biosynthesis.

Diagram of this compound's Antifungal Action

This compound This compound Target_Pathway Fatty Acid & Sphingolipid Biosynthesis Pathway This compound->Target_Pathway Inhibits Disruption Disruption of Pathway Target_Pathway->Disruption Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: this compound's Antifungal Mechanism.

HIV-1 Rev Inhibition

This compound has been identified as an inhibitor of the HIV-1 Rev protein. Rev is essential for the nuclear export of unspliced and partially spliced viral mRNAs, a critical step in the viral replication cycle. This compound is believed to interfere with the CRM1-mediated nuclear export pathway.

Diagram of HIV-1 Rev Export and Inhibition by this compound

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Rev_RRE_mRNA Rev-RRE-mRNA Complex Export_Complex Nuclear Export Complex (Rev-RRE-mRNA-CRM1-RanGTP) Rev_RRE_mRNA->Export_Complex CRM1 CRM1 (Exportin 1) CRM1->Export_Complex RanGTP Ran-GTP RanGTP->Export_Complex Viral_Protein_Synthesis Viral Protein Synthesis Export_Complex->Viral_Protein_Synthesis Nuclear Export This compound This compound This compound->Export_Complex Inhibits Formation/Function

Caption: HIV-1 Rev Export and this compound Inhibition.

Conclusion

This compound, also known as Epipyrone A, is a promising natural product with significant therapeutic potential. This guide has summarized its key physical properties and provided standardized experimental protocols for its further characterization. The elucidation of its antifungal and antiviral mechanisms of action opens avenues for the development of novel therapeutic agents. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community to accelerate research and development efforts focused on this important molecule.

References

Spectroscopic and Mass Spectrometric Characterization of Orevactaene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orevactaene is a polyketide of fungal origin, first identified from Epicoccum nigrum.[1] Its complex structure and biological activity have made it a subject of interest in natural product chemistry and drug discovery. This technical guide provides a consolidated overview of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and mass spectrometry. It also outlines representative experimental protocols for the isolation and characterization of such fungal metabolites.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been instrumental in determining the molecular formula of this compound.

ParameterValueSource
Molecular FormulaC₃₄H₄₄O₁₀[2]
Molecular Weight612.7 g/mol [2]
Ionization ModePositive-
Observed Ion [M+H]⁺613-
Mass Spectrometry TypeHR-ESI-MS-

NMR Spectroscopic Data

The structure of this compound was elucidated primarily through 2D NMR techniques. While a complete, publicly available dataset of all ¹³C NMR chemical shifts is elusive, key ¹H NMR data have been reported. The complexity of the molecule, including several stereocenters of yet unconfirmed absolute configuration, makes detailed NMR analysis crucial.[3]

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.96d1.8H-10
6.88dd8.1, 1.8H-14
6.72d8.1H-13
---Signals for a para-disubstituted phenyl moiety

Note: The assignments are based on the available data from the dissertation by Kemami Wangun.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not extensively published. However, the following sections describe representative methodologies for the isolation and analysis of fungal polyketides, which are applicable to this compound.

Isolation and Purification of Fungal Metabolites

The general workflow for obtaining a pure sample of a fungal metabolite like this compound for spectroscopic analysis is outlined below.

G Figure 1: General Workflow for Isolation and Characterization cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Structural Elucidation Fungal_Culture Fungal Culture (e.g., Epicoccum nigrum) Fermentation Solid or Liquid State Fermentation Fungal_Culture->Fermentation Extraction Extraction of Crude Metabolites Fermentation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Isolation of Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS NMR NMR Spectroscopy (1D and 2D) Pure_Compound->NMR Structure Structure Determination MS->Structure NMR->Structure

Caption: General workflow for the isolation and structural elucidation of this compound.

NMR Spectroscopy

Sample Preparation: A purified sample of the fungal metabolite (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

Instrumentation: NMR spectra are typically acquired on a high-field spectrometer (e.g., 400-800 MHz) equipped with a cryoprobe for enhanced sensitivity, which is particularly important for complex molecules available in small quantities.

Data Acquisition:

  • ¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: A proton-decoupled experiment is typically used to obtain a spectrum with single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.

  • 2D NMR: A suite of 2D NMR experiments is essential for the structural elucidation of complex molecules like this compound. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry.

High-Resolution Mass Spectrometry (HR-MS)

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with electrospray ionization.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is commonly used.

Data Acquisition:

  • The sample is introduced into the mass spectrometer via direct infusion or through an LC column.

  • Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like many natural products, typically generating protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

  • The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the parent ion, which is a critical step in identifying a new compound.

Structural Insights and Future Directions

The available spectroscopic data have provided a foundational understanding of the planar structure of this compound. However, the complete stereochemical assignment remains an area of active investigation. The synthesis of proposed stereoisomers and comparison of their spectroscopic data with that of the natural product is a key strategy being employed to fully elucidate the absolute and relative configurations of all chiral centers.[3] Further research, including more detailed 2D NMR studies and potentially X-ray crystallography, will be necessary to definitively establish the complete three-dimensional structure of this intriguing fungal metabolite.

References

Orevactaene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Orevactaene, also known as Epipyrone A, is a polyketide metabolite produced by the fungus Epicoccum nigrum. This guide provides a comprehensive overview of this compound, including its molecular characteristics, biosynthetic pathway, and known biological activities. Detailed experimental protocols for its isolation and purification are provided, along with a summary of its physical and chemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Core Molecular Data

This compound is a complex polyketide with the following molecular formula and mass characteristics.

PropertyValueCitation
Molecular FormulaC₃₄H₄₄O₁₀[1]
Molecular Weight612.7 g/mol [1]
Exact Mass612.29344760 Da[1]
Monoisotopic Mass612.29344760 Da[1]

Biosynthesis and Biological Activity

This compound is synthesized by the fungus Epicoccum nigrum through a polyketide synthesis pathway. The biosynthetic gene cluster (BGC) responsible for its production has been identified as epnABCD. This cluster encodes for a highly-reducing fungal polyketide synthase, a glycosyltransferase, a cytochrome P450, and a transporter.[2]

The primary biological activity of this compound reported in the literature is its broad-spectrum antifungal properties.[3][4] Its mechanism of action is thought to involve the disruption of sphingolipid and fatty acid biosynthesis in fungal cells.[5]

This compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound, starting from the core polyketide synthase activity.

Orevactaene_Biosynthesis cluster_0 EpnABCD Gene Cluster PKS Polyketide Synthase (epnA) Polyketide_Backbone Polyketide_Backbone PKS->Polyketide_Backbone Chain assembly GT Glycosyltransferase (epnB) Glycosylated_Intermediate Glycosylated_Intermediate GT->Glycosylated_Intermediate P450 Cytochrome P450 (epnC) Modified_Intermediate Modified_Intermediate P450->Modified_Intermediate Transporter Transporter (epnD) Extracellular_Space Extracellular_Space Transporter->Extracellular_Space Acetyl-CoA Acetyl-CoA Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Backbone->GT Glycosylation Glycosylated_Intermediate->P450 Modification This compound This compound Modified_Intermediate->this compound Final processing This compound->Transporter Export

This compound Biosynthesis Workflow

Proposed Antifungal Mechanism of Action

The antifungal activity of this compound is believed to stem from its interference with key cellular processes in fungi. The following diagram outlines the proposed mechanism.

Orevactaene_MoA cluster_pathways Cellular Pathways This compound This compound Fungal_Cell Fungal Cell This compound->Fungal_Cell Enters cell Sphingolipid_Biosynthesis Sphingolipid_Biosynthesis Fungal_Cell->Sphingolipid_Biosynthesis Inhibits Fatty_Acid_Biosynthesis Fatty_Acid_Biosynthesis Fungal_Cell->Fatty_Acid_Biosynthesis Inhibits Cell_Membrane_Disruption Cell_Membrane_Disruption Sphingolipid_Biosynthesis->Cell_Membrane_Disruption Fatty_Acid_Biosynthesis->Cell_Membrane_Disruption Cell_Death Cell_Death Cell_Membrane_Disruption->Cell_Death

Proposed Antifungal Mechanism

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for the isolation and purification of this compound from Epicoccum nigrum cultures.

Culturing of Epicoccum nigrum
  • Prepare a suitable solid or liquid fermentation medium. For solid-state fermentation, broken rice can be used as a substrate.[6]

  • Inoculate the medium with a culture of Epicoccum nigrum.

  • Incubate the culture under appropriate conditions (e.g., 25°C for 14 days) to allow for fungal growth and metabolite production.[3]

Extraction of this compound
  • Following incubation, harvest the fungal biomass and/or fermentation medium.

  • If using solid-state fermentation, dry the substrate (e.g., at 50°C for 24 hours) and mill it into a powder.[6]

  • Extract the crude metabolites using an appropriate solvent. Methanol is commonly used for this purpose.[7]

  • Separate the extract from the solid fungal biomass and substrate by centrifugation and/or filtration.[7]

Purification of this compound

A multi-step purification process is typically required to isolate this compound.

  • Open Column Chromatography:

    • Perform initial fractionation of the crude extract using open column chromatography on Sephadex LH-20 or silica gel.[1]

    • A common eluent system is a mixture of chloroform and methanol (e.g., 9:1 v/v).[1]

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound using reverse-phase HPLC.[1]

    • A typical method involves a gradient of water and acetonitrile (e.g., starting from 95:5 and transitioning to 5:95 over 40 minutes).[1]

    • Monitor the elution profile at a wavelength of approximately 428-432 nm, which corresponds to the maximal UV absorbance of this compound.[8]

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Orevactaene_Purification Culture E. nigrum Culture Extraction Solvent Extraction (Methanol) Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Sephadex LH-20 / Silica Gel) Crude_Extract->Column_Chromatography Partially_Purified Partially Purified Fractions Column_Chromatography->Partially_Purified HPLC Reverse-Phase HPLC Partially_Purified->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Purification Workflow

Conclusion

This compound represents a promising natural product with significant antifungal activity. The information provided in this technical guide, including its molecular properties, biosynthetic pathway, and detailed experimental protocols for its isolation, offers a solid foundation for further research and development. The elucidation of its mechanism of action opens up new avenues for the development of novel antifungal agents. Continued investigation into the biological activities and potential therapeutic applications of this compound is highly encouraged.

References

Orevactaene (Inaxaplin as a Proxy): A Technical Guide to its Therapeutic Potential in APOL1-Mediated Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Orevactaene" does not correspond to a recognized compound in publicly available scientific literature. This technical guide will focus on Inaxaplin (VX-147) , a well-characterized inhibitor of Apolipoprotein L1 (APOL1), as a proxy to address the user's query on the therapeutic applications of a compound with this mechanism of action.

Executive Summary

APOL1-mediated kidney disease (AMKD) is a significant cause of renal pathology, particularly in individuals of African ancestry carrying high-risk APOL1 genetic variants (G1 and G2). These gain-of-function mutations lead to podocyte injury and progressive loss of kidney function. Inaxaplin is an investigational, orally bioavailable small molecule that directly targets and inhibits the ion channel function of the APOL1 protein. Preclinical and clinical studies have demonstrated its potential to reduce proteinuria, a key indicator of kidney damage in AMKD. This document provides a comprehensive overview of the therapeutic rationale, mechanism of action, preclinical and clinical data, and key experimental methodologies related to Inaxaplin.

Therapeutic Rationale: Targeting the Genetic Driver of Kidney Disease

The discovery of APOL1 risk variants as a causal factor in a spectrum of kidney diseases, including focal segmental glomerulosclerosis (FSGS), has paved the way for targeted therapeutic strategies. The G1 and G2 variants of APOL1 form cation-permeable channels in the cell membrane of podocytes, leading to cellular stress, inflammation, and eventual cell death. By directly inhibiting this aberrant channel activity, Inaxaplin aims to address the root cause of AMKD, offering a precision medicine approach to a genetically defined patient population.

Mechanism of Action

Inaxaplin is a potent and selective inhibitor of the ion channel function of both the G1 and G2 variants of the APOL1 protein. The proposed mechanism involves the binding of Inaxaplin to the APOL1 protein, thereby blocking the influx of ions and mitigating the downstream cellular pathology.

Signaling Pathways in APOL1-Mediated Podocyte Injury

The expression of APOL1 risk variants in podocytes triggers a cascade of detrimental cellular events. Two key pathways implicated in this process are Endoplasmic Reticulum (ER) stress and the activation of Protein Kinase R (PKR).

APOL1_ER_Stress_Pathway APOL1_RV APOL1 Risk Variants (G1/G2) Ion_Channel Aberrant Ion Channel Activity APOL1_RV->Ion_Channel ER_Stress Endoplasmic Reticulum (ER) Stress Ion_Channel->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Podocyte Apoptosis CHOP->Apoptosis Inaxaplin Inaxaplin Inaxaplin->Ion_Channel Inhibition

Caption: APOL1-induced ER stress pathway leading to podocyte apoptosis.

APOL1_PKR_Pathway APOL1_RV APOL1 Risk Variants (G1/G2) Cellular_Stress Cellular Stress APOL1_RV->Cellular_Stress PKR Protein Kinase R (PKR) Activation Cellular_Stress->PKR eIF2a_PKR p-eIF2α PKR->eIF2a_PKR Translation_Inhibition Global Translation Inhibition eIF2a_PKR->Translation_Inhibition Podocyte_Injury Podocyte Injury Translation_Inhibition->Podocyte_Injury Inaxaplin Inaxaplin Inaxaplin->Cellular_Stress Inhibition

Caption: PKR activation pathway in APOL1-mediated podocyte injury.

Preclinical Data

Inaxaplin has been evaluated in a range of in vitro and in vivo models to assess its potency and efficacy.

In Vitro Potency

The inhibitory activity of Inaxaplin on APOL1 channel function is a key measure of its potency. While specific EC50 values are not publicly disclosed, it has been reported to be a highly potent inhibitor of both G1 and G2 variants.

In Vivo Efficacy in a Transgenic Mouse Model

A transgenic mouse model expressing the human APOL1 G2 variant under the control of a podocyte-specific promoter was utilized to evaluate the in vivo efficacy of Inaxaplin. Proteinuria was induced in these mice, and the effect of Inaxaplin treatment was assessed.

Table 1: Summary of Preclinical Efficacy Data

Model SystemEndpointResult
APOL1 G2 Transgenic MiceReduction in ProteinuriaStatistically significant reduction in urinary albumin-to-creatinine ratio compared to vehicle-treated controls.

Clinical Development

Inaxaplin has progressed through early-phase clinical trials and is currently in late-stage development for the treatment of AMKD.

Phase 2a Clinical Trial

A Phase 2a proof-of-concept study was conducted in patients with two APOL1 risk variants and biopsy-confirmed FSGS. The trial evaluated the efficacy and safety of Inaxaplin over a 13-week treatment period.

Table 2: Summary of Phase 2a Clinical Trial Data

ParameterResultp-value
Mean change from baseline in urine protein-to-creatinine ratio (UPCR)-47.6%<0.05
Ongoing Phase 2/3 Clinical Trial

A global, pivotal Phase 2/3 adaptive trial is currently underway to further evaluate the efficacy and safety of Inaxaplin in a broader population of patients with AMKD. The study is assessing the effect of a 45 mg once-daily oral dose of Inaxaplin compared to placebo on top of standard of care.[1]

Experimental Protocols

In Vitro APOL1 Ion Channel Activity Assay (Thallium Flux Assay)

This assay is a common method to assess the function of ion channels, including APOL1.

  • Principle: Thallium ions (Tl+) can pass through potassium channels and serve as a surrogate for K+. A Tl+-sensitive fluorescent dye is loaded into cells expressing the APOL1 variants. Upon channel opening, Tl+ enters the cell, binds to the dye, and produces a fluorescent signal that is proportional to the ion channel activity.

  • Cell Line: Human Embryonic Kidney (HEK293) cells engineered to inducibly express the G1 or G2 variants of APOL1.

  • Methodology:

    • Seed HEK293-APOL1 cells in a multi-well plate.

    • Induce APOL1 expression.

    • Load cells with a thallium-sensitive fluorescent dye.

    • Add Inaxaplin at various concentrations.

    • Initiate ion flux by adding a Tl+-containing buffer.

    • Measure the change in fluorescence over time using a plate reader.

    • Calculate the dose-dependent inhibition of Tl+ flux to determine the potency of Inaxaplin.

Thallium_Flux_Assay_Workflow Start Start Seed_Cells Seed HEK293-APOL1 Cells Start->Seed_Cells Induce_Expression Induce APOL1 Expression Seed_Cells->Induce_Expression Load_Dye Load Thallium-Sensitive Fluorescent Dye Induce_Expression->Load_Dye Add_Inaxaplin Add Inaxaplin Load_Dye->Add_Inaxaplin Add_Thallium Add Thallium Buffer Add_Inaxaplin->Add_Thallium Measure_Fluorescence Measure Fluorescence Add_Thallium->Measure_Fluorescence Analyze_Data Analyze Data (Inhibition Curve) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the APOL1 thallium flux assay.

In Vivo Proteinuria Model in APOL1 Transgenic Mice

This model is used to assess the in vivo efficacy of compounds in reducing proteinuria, a hallmark of AMKD.

  • Animal Model: Transgenic mice expressing a human APOL1 risk variant (e.g., G2) under the control of a podocyte-specific promoter (e.g., nephrin).

  • Induction of Proteinuria:

    • Interferon-gamma (IFN-γ) is administered to the mice to upregulate the expression of the APOL1 transgene, mimicking a "second hit" that is thought to be required for disease development in humans.

  • Methodology:

    • Administer IFN-γ to APOL1 transgenic mice to induce proteinuria.

    • Monitor the development of proteinuria by measuring the urinary albumin-to-creatinine ratio (UACR).

    • Once proteinuria is established, randomize mice into treatment (Inaxaplin) and vehicle control groups.

    • Administer Inaxaplin or vehicle daily for a specified period.

    • Collect urine at regular intervals to measure UACR.

    • At the end of the study, harvest kidneys for histological analysis.

    • Compare the UACR and kidney histology between the treatment and control groups to determine the efficacy of Inaxaplin.

Conclusion

Inaxaplin represents a promising targeted therapy for APOL1-mediated kidney disease. By directly inhibiting the aberrant ion channel activity of APOL1 risk variants, it addresses the underlying genetic cause of the disease. Preclinical and clinical data have demonstrated its potential to significantly reduce proteinuria, a key marker of kidney damage. The ongoing late-stage clinical trials will provide further insights into the long-term efficacy and safety of Inaxaplin and its potential to alter the course of this devastating disease.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Orevactaene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orevactaene is a polyketide metabolite produced by the fungus Epicoccum nigrum. As a member of the terpene lactone class of compounds, this compound has garnered interest within the scientific community for its potential biological activities. Preliminary studies have highlighted its antibacterial properties, making it a candidate for further investigation in drug discovery and development programs. This document provides a detailed protocol for the extraction and purification of this compound from solid-state fermentation cultures of Epicoccum nigrum. The methodology is designed to yield a highly purified sample of this compound suitable for downstream applications such as structural elucidation, biological assays, and preclinical studies.

Data Presentation

The following table summarizes the quantitative data associated with the extraction and purification of this compound, including optimized extraction parameters and representative yields and purity at each stage of the process.

ParameterValueUnitNotes
Optimized Aqueous Extraction Parameters
Extraction Temperature55.7°COptimal temperature for maximizing yield during aqueous extraction.
Mass of Fermented Substrate0.79gOptimal mass of fermented rice for the specified extraction volume.
Extraction Time56.6minOptimal duration for the aqueous extraction process.
Yield and Purity at Purification Stages Note: The following values are representative and may vary based on fermentation efficiency and experimental conditions.
Crude Aqueous Extract52.7AU/gInitial yield from optimized aqueous extraction, measured in absorbance units per gram of fermented substrate.
Post-Solvent Partitioning Yield15-25mg/LEstimated yield after initial purification by liquid-liquid extraction.
Post-Solvent Partitioning Purity40-60%Estimated purity of this compound after the initial partitioning step.
Post-Silica Gel Chromatography Yield5-10mg/LEstimated yield after the first chromatographic purification step.
Post-Silica Gel Chromatography Purity85-95%Estimated purity of this compound after silica gel chromatography.
Final Yield (Post-Preparative HPLC)2-5mg/LEstimated final yield of highly purified this compound.
Final Purity (Post-Preparative HPLC)>98%Estimated final purity of this compound, suitable for most research applications.

Experimental Workflow

Extraction_Purification_Workflow cluster_0 Fermentation & Extraction cluster_1 Initial Purification cluster_2 Chromatographic Purification cluster_3 Final Purification Fermentation Solid-State Fermentation of E. nigrum on Rice Drying Drying and Milling of Fermented Substrate Fermentation->Drying Aqueous_Extraction Optimized Aqueous Extraction Drying->Aqueous_Extraction Solvent_Partitioning Liquid-Liquid Extraction (Ethyl Acetate) Aqueous_Extraction->Solvent_Partitioning Crude_Extract Crude Organic Extract Solvent_Partitioning->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fraction_Collection_1 Fraction Collection and Analysis (TLC) Silica_Gel->Fraction_Collection_1 Semi_Pure_Fractions Pooling of this compound-Rich Fractions Fraction_Collection_1->Semi_Pure_Fractions Prep_HPLC Preparative HPLC Semi_Pure_Fractions->Prep_HPLC Fraction_Collection_2 Fraction Collection and Analysis (Analytical HPLC) Prep_HPLC->Fraction_Collection_2 Pure_this compound Pure this compound (>98%) Fraction_Collection_2->Pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Experimental Protocols

Solid-State Fermentation of Epicoccum nigrum

Materials:

  • Epicoccum nigrum culture

  • Broken rice

  • Distilled water

  • Erlenmeyer flasks (500 mL)

  • Autoclave

  • Incubator

Protocol:

  • Prepare the solid substrate by mixing broken rice with distilled water in a 1:1 (w/v) ratio in Erlenmeyer flasks.

  • Autoclave the flasks containing the substrate at 121°C for 20 minutes to ensure sterility.

  • Allow the substrate to cool to room temperature.

  • Inoculate the sterilized substrate with a 10% (v/v) inoculum of a 7-day old Epicoccum nigrum culture.

  • Incubate the flasks at 25 ± 2°C for 10 days in the dark.

  • After the incubation period, autoclave the fermented substrate to deactivate the fungus.

  • Dry the fermented substrate in a hot air oven at 50°C for 24 hours.

  • Mill the dried substrate into a fine powder using a blender or a mill.

Aqueous Extraction of this compound

Materials:

  • Dried and milled fermented substrate

  • Distilled water

  • Shaking incubator or magnetic stirrer with heating capabilities

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

Protocol:

  • Suspend the dried powder of the fermented substrate in distilled water.

  • Perform the extraction under the optimized conditions: a temperature of 55.7°C for 56.6 minutes with a solid-to-liquid ratio based on the available equipment.

  • Continuously agitate the mixture during the extraction process.

  • After extraction, centrifuge the suspension at 5000 x g for 15 minutes to pellet the solid material.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining particulate matter. The resulting clear, colored solution is the crude aqueous extract.

Liquid-Liquid Extraction

Materials:

  • Crude aqueous extract

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Transfer the crude aqueous extract to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The colored this compound will partition into the organic (ethyl acetate) layer.

  • Drain the lower aqueous layer and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of this compound.

  • Combine all the ethyl acetate extracts.

  • Concentrate the combined organic extracts to dryness using a rotary evaporator under reduced pressure to obtain the crude organic extract.

Silica Gel Column Chromatography

Materials:

  • Crude organic extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate, methanol

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp

Protocol:

  • Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

  • Dissolve the crude organic extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried silica gel with the adsorbed extract onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:ethyl acetate), followed by the addition of small percentages of methanol if necessary for more polar compounds.

  • Collect fractions of the eluate in test tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system (e.g., 7:3 n-hexane:ethyl acetate) and visualize the spots under a UV lamp.

  • Pool the fractions containing the desired compound (this compound) based on their TLC profiles.

  • Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound sample.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

  • Semi-purified this compound sample

  • HPLC-grade solvents: acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if necessary)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

  • Analytical HPLC system for purity analysis

Protocol:

  • Develop an analytical HPLC method to determine the retention time of this compound and to assess the purity of the semi-purified sample.

  • Dissolve the semi-purified this compound in the mobile phase.

  • Scale up the analytical method to a preparative scale. This typically involves using a larger column and a higher flow rate.

  • Inject the dissolved sample onto the preparative HPLC column.

  • Elute with an isocratic or gradient solvent system optimized for the separation of this compound from the remaining impurities. A common gradient for C18 columns is a water/acetonitrile system.

  • Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance.

  • Collect the fractions corresponding to the this compound peak using a fraction collector.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions with the desired purity (>98%).

  • Remove the solvent from the pooled fractions, typically by lyophilization or evaporation under reduced pressure, to obtain the final purified this compound.

Application Notes and Protocols for the Analytical Detection of Orevactaene

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the detection and analysis of Orevactaene, a polyketide natural product isolated from the fungus Epicoccum nigrum. Recent research has indicated that this compound is likely identical to Epipyrone A.[1] Therefore, analytical methods developed for Epipyrone A are applicable for the detection of this compound.

This compound exhibits significant biological activities, including broad-spectrum antifungal, antiviral, and telomerase inhibitory properties.[2][3][4] Accurate and reliable analytical methods are crucial for research and development involving this compound. The primary techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV-Vis, and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7]

Chemical Properties of this compound/Epipyrone A

PropertyValueReference
Molecular FormulaC₃₄H₄₄O₁₀[2][5]
Molecular Weight612.7 g/mol [2]
UV-Vis Absorbance Maxima428 - 437 nm[4][6]

Quantitative Analysis

The following table summarizes typical chromatographic conditions for the quantitative analysis of this compound/Epipyrone A. While specific limits of detection (LOD) and quantification (LOQ) are not extensively reported in the literature, these methods are suitable for quantitative purposes. Quantification can be achieved by using a calibration curve generated from a purified standard or by using an extinction coefficient.[6]

ParameterMethod 1Method 2
Chromatography System Semi-preparative HPLC-DADHPLC-DAD
Column Gemini-NX C18 (250 mm x 10 mm, 5 µm)Ascentis C8 Express (50 mm x 2.1 mm, 2.7 µm)
Mobile Phase A Milli-Q Water (pH 10 with ammonium hydroxide)0.1% Acetic Acid in Water
Mobile Phase B Methanol:Isopropanol (8:2 v/v)Acetonitrile
Gradient Gradient elution (specifics to be optimized)30% B to 70% B over 5 min
Flow Rate 3 mL/min0.5 mL/min
Column Temperature Not specified15°C
Detection Wavelength 428 nm437 nm
Injection Volume Not specified1 µL

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Culture

This protocol describes the extraction and purification of this compound/Epipyrone A from Epicoccum nigrum cultures.

Materials:

  • 14-day-old E. nigrum cultures on agar plates

  • Analytical grade methanol, cold (-20°C)

  • Solid Phase Extraction (SPE) column (e.g., Strata SI-1 Silica, 50 µm, 70 Å)

  • Acetonitrile

  • Milli-Q Water

Procedure:

  • Macerate the fungal culture plates.

  • Resuspend the macerated culture in cold analytical-grade methanol.

  • Shake the mixture at 180 rpm for 1 hour at 4°C, protected from light.

  • Centrifuge at 4000 rpm for 30 minutes at 4°C to remove fungal biomass and agar debris.

  • Filter the supernatant using vacuum filtration.

  • Pre-purify the crude extract using an SPE column.[7]

    • Condition the silica SPE column with acetonitrile, followed by methanol, and then water.

    • Load the extract onto the column.

    • Wash the column with water to remove sugars.

    • Elute the yellow-orange fraction containing this compound/Epipyrone A with a mixture of methanol and water (e.g., 40-60% methanol).[5]

  • Dry the collected fractions under vacuum.

  • Store the purified compound at -20°C.

Protocol 2: HPLC-DAD Analysis

This protocol outlines the analysis of the purified this compound/Epipyrone A using HPLC with Diode Array Detection.

Materials:

  • Purified this compound/Epipyrone A sample

  • HPLC-grade solvents (as specified in the quantitative data table)

  • HPLC system with a DAD detector and a C8 or C18 column

Procedure:

  • Prepare the mobile phases as described in the quantitative data table (Method 1 or Method 2).

  • Dissolve the purified sample in an appropriate solvent (e.g., methanol or water).

  • Set up the HPLC system with the specified column and chromatographic conditions.

  • Inject the sample into the HPLC system.

  • Monitor the chromatogram at the specified wavelength (428 nm or 437 nm).

  • Identify the peak corresponding to this compound/Epipyrone A based on its retention time and UV-Vis spectrum.

  • Quantify the compound using a calibration curve or a known extinction coefficient.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture E. nigrum Culture Maceration Maceration Culture->Maceration Methanol_Extraction Methanol Extraction Maceration->Methanol_Extraction Centrifugation Centrifugation & Filtration Methanol_Extraction->Centrifugation Crude_Extract Crude Extract Centrifugation->Crude_Extract SPE Solid Phase Extraction (SPE) Crude_Extract->SPE Elution Elution SPE->Elution Drying Drying Elution->Drying Purified_Compound Purified this compound Drying->Purified_Compound HPLC_DAD HPLC-DAD Analysis Purified_Compound->HPLC_DAD LC_MS LC-MS Analysis Purified_Compound->LC_MS Data_Analysis Data Analysis HPLC_DAD->Data_Analysis LC_MS->Data_Analysis

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects This compound This compound (Epipyrone A Disalt) Fatty_Acid_Elongation Fatty Acid Elongation (e.g., ELO2) This compound->Fatty_Acid_Elongation Inhibits Sphingolipid_Biosynthesis Sphingolipid Biosynthesis This compound->Sphingolipid_Biosynthesis Inhibits Membrane_Integrity Disrupted Membrane Integrity Fatty_Acid_Elongation->Membrane_Integrity Sphingolipid_Biosynthesis->Membrane_Integrity Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Integrity->Fungal_Growth_Inhibition

Caption: Proposed antifungal mechanism of this compound via disruption of fatty acid and sphingolipid pathways.

References

Orevactaene as a Chemical Probe in Biological Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orevactaene, also known as Epipyrone A, is a polyketide natural product isolated from the fungus Epicoccum nigrum.[1][2] It has demonstrated potent and broad-spectrum antifungal activity, making it a valuable tool for studying fungal biology and for potential therapeutic development.[1][3][4][5] Recent studies have elucidated its mechanism of action, highlighting its role as an inhibitor of fatty acid elongation and sphingolipid biosynthesis.[3][4][6] This property makes this compound a useful chemical probe for dissecting these critical cellular pathways.

These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate its effects on fungal cells, with a particular focus on its impact on the sphingolipid biosynthesis pathway.

Mechanism of Action: Inhibition of Sphingolipid and Fatty Acid Biosynthesis

This compound's primary mode of action as an antifungal agent is the disruption of sphingolipid and fatty acid biosynthesis.[3][4][6] In yeast, this leads to a cascade of downstream effects, including alterations in cell membrane integrity, endocytosis, and cell wall integrity. Unlike other polyene antifungals, this compound's activity is not primarily dependent on interaction with membrane ergosterol.[3]

The following diagram illustrates the proposed signaling pathway affected by this compound in Saccharomyces cerevisiae.

Proposed Mechanism of Action of this compound This compound This compound (Epipyrone A) FA_Elongation Fatty Acid Elongation This compound->FA_Elongation Inhibits Sphingolipid_Biosynthesis Sphingolipid Biosynthesis This compound->Sphingolipid_Biosynthesis Inhibits VLCFA Very-Long-Chain Fatty Acids FA_Elongation->VLCFA Ceramides Ceramides Sphingolipid_Biosynthesis->Ceramides VLCFA->Ceramides Complex_Sphingolipids Complex Sphingolipids Ceramides->Complex_Sphingolipids Membrane_Integrity Altered Membrane Integrity & Function Complex_Sphingolipids->Membrane_Integrity Maintains Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death Leads to

Caption: this compound inhibits fatty acid elongation and sphingolipid biosynthesis, leading to fungal cell death.

Quantitative Data

The inhibitory activity of the disalt of this compound (referred to as DEA) has been quantified against Saccharomyces cerevisiae. The following tables summarize the available data.

Table 1: Inhibitory Concentrations of this compound (Disalt) against S. cerevisiae

ParameterValue (µg/mL)
IC2025.5
IC50Not explicitly quantified in the provided search results

Data sourced from a study on the antifungal activity of the disalt of epipyrone A.[6]

Table 2: Antifungal Spectrum of Purified this compound

Fungal SpeciesActivity (Zone of Inhibition)
Saccharomyces cerevisiaeYes
Candida albicansYes
Aspergillus fumigatusYes
Botrytis cinereaYes
Rhizoctonia solaniYes

Activity was confirmed via agar diffusion assays.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Fungal Susceptibility Testing using Broth Microdilution

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target fungal strain.

Materials:

  • This compound (disalt form recommended for solubility)

  • Target fungal strain (e.g., S. cerevisiae, C. albicans)

  • Appropriate liquid growth medium (e.g., YPD broth, SC broth)[7][8]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., water for the disalt form) to a concentration of 1 mg/mL.

  • Prepare Fungal Inoculum: Culture the fungal strain overnight in the appropriate broth. Adjust the cell density to 1-5 x 105 CFU/mL.[7]

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate. Leave a column for a no-drug control.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the fungal strain (e.g., 30°C for S. cerevisiae) for 24-48 hours.[7]

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits fungal growth or by measuring the optical density at 600 nm.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Fungal Inoculum Inoculate Inoculate with Fungal Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Readout Visual Inspection or OD600 Measurement Incubate->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol 2: Chemical-Genetic Profiling in S. cerevisiae**

This protocol identifies gene deletions that confer hypersensitivity to this compound, providing insights into its mechanism of action.

Materials:

  • S. cerevisiae gene deletion library

  • Synthetic complete (SC) agar plates[3]

  • This compound

  • Robotic pinning tool (optional, for high-throughput screening)

Procedure:

  • Plate Preparation: Prepare SC agar plates containing a sub-lethal concentration of this compound (e.g., IC20, 25.5 µg/mL).[6] Also prepare control plates without the compound.

  • Yeast Pinning: Using a robotic pinner or manually, replicate the yeast deletion library from frozen stocks onto the control and this compound-containing plates.

  • Incubation: Incubate the plates at 30°C for 48-72 hours.

  • Data Acquisition: Scan the plates to acquire high-resolution images.

  • Data Analysis: Quantify the colony size for each deletion strain on both control and this compound plates. Identify strains that show significantly reduced growth in the presence of this compound compared to the control. These are considered "hypersensitive" mutants. Gene ontology analysis of these hits can reveal the cellular processes affected by the compound.

Protocol 3: Analysis of Sphingolipid and Fatty Acid Biosynthesis

This protocol outlines a general approach to investigate the impact of this compound on lipid biosynthesis using metabolomics.

Materials:

  • S. cerevisiae culture

  • This compound

  • Quenching solution (e.g., cold glycerol-saline)[7]

  • Metabolite extraction buffer

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Grow S. cerevisiae to mid-log phase and treat with this compound at a desired concentration (e.g., IC50) for a specific duration. Include an untreated control.

  • Quenching and Harvesting: Rapidly quench metabolic activity by mixing the cell culture with a cold quenching solution. Harvest the cells by centrifugation at a low temperature.[7]

  • Metabolite Extraction: Extract intracellular metabolites using a suitable extraction buffer.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-mass spectrometry (LC-MS/MS) system to identify and quantify changes in the levels of fatty acids and sphingolipids between the treated and untreated samples.

  • Data Analysis: Compare the metabolite profiles to identify specific lipids that are depleted or accumulated in the presence of this compound.

Metabolomics Workflow for this compound Culture Yeast Culture (Mid-log phase) Treatment Treat with this compound (and Control) Culture->Treatment Quench Quench Metabolism & Harvest Cells Treatment->Quench Extract Extract Intracellular Metabolites Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Analysis Data Analysis & Pathway Mapping LCMS->Analysis

Caption: Workflow for analyzing the impact of this compound on the yeast metabolome.

Conclusion

This compound serves as a potent and specific chemical probe for the investigation of fatty acid and sphingolipid biosynthesis in fungi. The protocols outlined in these application notes provide a framework for researchers to utilize this compound to further understand these essential cellular processes and to explore its potential as a lead for novel antifungal therapies.

References

Application Notes and Protocols for In Vitro Evaluation of Orevactaene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited specific experimental data and detailed in vitro assay protocols for Orevactaene are publicly available. The following application notes and protocols are based on generalized methodologies for the in vitro assessment of novel bioactive compounds and should be adapted as necessary.

Introduction

This compound, also known as Epipyrone (EPN)-A, is a polyketide compound produced by the fungus Epicoccum nigrum.[1] While its biosynthetic gene cluster has been identified, comprehensive studies detailing its mechanism of action and specific in vitro bioactivities are not widely published.[1] These application notes provide a framework of standard in vitro assays to characterize the cytotoxic and potential anticancer properties of this compound. The protocols described herein are foundational and may require optimization based on the specific cell lines and research objectives.

Quantitative Data Summary

Cell LineHistologyDoubling Time (Approx.)This compound IC50 (µM)Positive Control IC50 (µM) [e.g., Doxorubicin]
MCF-7 Breast Adenocarcinoma29 hoursData to be determinedData to be determined
HeLa Cervical Adenocarcinoma20 hoursData to be determinedData to be determined
HepG2 Hepatocellular Carcinoma48 hoursData to be determinedData to be determined
A549 Lung Carcinoma22 hoursData to be determinedData to be determined
HCT116 Colorectal Carcinoma18 hoursData to be determinedData to be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., Doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Caspase-3 Activity)

This protocol measures the activity of caspase-3, a key effector caspase in the apoptotic pathway, to determine if this compound induces programmed cell death.

Materials:

  • Cells treated with this compound as in the viability assay.

  • Caspase-3 colorimetric assay kit (containing lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA).

  • 96-well plate.

  • Plate reader (405 nm).

Procedure:

  • Cell Lysis:

    • Seed and treat cells with this compound in a 6-well plate.

    • After treatment, collect the cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • Caspase-3 Assay:

    • In a 96-well plate, add 50 µL of reaction buffer to each well.

    • Add 50-100 µg of protein lysate to each well.

    • Add 5 µL of the caspase-3 substrate (DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm.

    • The absorbance is proportional to the amount of caspase-3 activity.

Visualizations

The following diagrams illustrate a general experimental workflow for assessing the in vitro cytotoxicity of a novel compound like this compound and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_assay Primary Assay cluster_mechanistic Mechanistic Studies cluster_data Data Analysis stock This compound Stock (in DMSO) viability Cell Viability Assay (e.g., MTT) stock->viability cells Cancer Cell Line Culture cells->viability apoptosis Apoptosis Assay (Caspase Activity) viability->apoptosis western Western Blot (Protein Expression) viability->western ic50 IC50 Determination viability->ic50 pathway Pathway Analysis apoptosis->pathway western->pathway hypothetical_signaling_pathway cluster_input Stimulus cluster_pathway Hypothetical Pathway cluster_output Cellular Response This compound This compound receptor Cell Surface Receptor (Putative Target) This compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade Inhibition/Activation transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor apoptosis Apoptosis transcription_factor->apoptosis cell_cycle_arrest Cell Cycle Arrest transcription_factor->cell_cycle_arrest

References

Application Notes and Protocols for the Stereoselective Synthesis of the Orevactaene (Epipyrone A) Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The natural product Orevactaene, originally assigned a bicyclic C-glycosidic structure, has been shown through total synthesis to be identical to Epipyrone A.[1][2][3] This revelation has redirected synthetic efforts towards the stereoselective construction of the correct Epipyrone A core, which features a 3-C-β-D-galactosyl-4-hydroxy-2-pyrone headgroup linked to a polyunsaturated heptaene tail. These application notes provide a detailed overview of the key synthetic strategies and experimental protocols for the stereoselective synthesis of the Epipyrone A core, based on the total synthesis accomplished by Fürstner and coworkers. The modular approach allows for the convergent assembly of the complex natural product, with key steps including a stereoselective C-glycosylation and the construction of the delicate polyene chain.

Key Synthetic Challenges and Strategies

The synthesis of the Epipyrone A core presents several significant challenges:

  • Stereoselective C-Glycosylation: The formation of the C-glycosidic bond between the galactose moiety and the 4-hydroxy-2-pyrone ring must proceed with high stereocontrol to establish the correct β-anomer.

  • Polyene Synthesis: The construction of the extended and stereochemically defined polyene side chain is prone to isomerization and degradation, requiring mild and efficient coupling methods.

  • Convergent Assembly: A robust strategy is needed to couple the complex headgroup and tail fragments in the later stages of the synthesis to maximize efficiency.

To address these challenges, a convergent synthetic plan is employed, separating the synthesis into the preparation of the glycosylated pyrone headgroup and the polyene tail, followed by their strategic coupling.

Experimental Protocols

Synthesis of the Glycosylated Pyrone Headgroup

The stereoselective synthesis of the 3-C-β-D-galactosyl-4-hydroxy-2-pyrone headgroup is a crucial sequence. A key transformation involves the gold-catalyzed cyclization of a suitably functionalized precursor to form the pyrone ring, followed by a stereoselective C-glycosylation.

Protocol 1: Gold-Catalyzed Pyrone Formation

This protocol describes the formation of a 4-hydroxy-2-pyrone ring, a central component of the Epipyrone A headgroup.

Reagent/ParameterValue
Starting MaterialSubstituted alkynyl β-ketoester
Catalyst[IPrAu(CH3CN)]SbF6 (5 mol%)
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time1-2 hours
Yield85-95%

Procedure:

  • To a solution of the substituted alkynyl β-ketoester (1.0 equiv) in dry DCM (0.1 M) under an argon atmosphere, add [IPrAu(CH3CN)]SbF6 (0.05 equiv).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 4-hydroxy-2-pyrone.

Protocol 2: Stereoselective C-Glycosylation

This protocol outlines the stereoselective introduction of the galactose moiety onto the pyrone ring.

Reagent/ParameterValue
Glycosyl DonorPer-O-silylated galactal
Pyrone Acceptor3-iodo-4-siloxy-2-pyrone
PromoterTMSOTf (1.2 equiv)
SolventAcetonitrile (MeCN)
Temperature-40 °C to 0 °C
Reaction Time2-4 hours
Diastereoselectivity>10:1 (β:α)
Yield70-80%

Procedure:

  • To a solution of the 3-iodo-4-siloxy-2-pyrone (1.0 equiv) and per-O-silylated galactal (1.5 equiv) in dry MeCN (0.05 M) at -40 °C under an argon atmosphere, add TMSOTf (1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to 0 °C and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the C-glycosylated pyrone as the major β-anomer.

Synthesis of the Polyene Side Chain

The polyunsaturated tail is constructed using a series of stereoselective olefination and cross-coupling reactions. The use of heterobimetallic reagents allows for selective and sequential bond formation.

Protocol 3: Stille Cross-Coupling for Polyene Elongation

This protocol describes a key Stille cross-coupling reaction to extend the polyene chain.

Reagent/ParameterValue
Vinyl IodidePolyene fragment with a terminal vinyl iodide
Vinyl StannanePolyene fragment with a terminal vinyl stannane
CatalystPd(PPh3)4 (5 mol%)
AdditiveCuI (10 mol%)
SolventN,N-Dimethylformamide (DMF)
Temperature50 °C
Reaction Time6-8 hours
Yield60-75%

Procedure:

  • To a solution of the vinyl iodide (1.0 equiv) and vinyl stannane (1.2 equiv) in degassed DMF (0.1 M) under an argon atmosphere, add CuI (0.1 equiv) and Pd(PPh3)4 (0.05 equiv).

  • Heat the reaction mixture to 50 °C and stir for 6-8 hours, monitoring by TLC or HPLC.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, protected from light) to afford the elongated polyene.

Convergent Fragment Coupling

The final assembly of the Epipyrone A core involves the coupling of the glycosylated pyrone headgroup and the polyene tail. A Suzuki-Miyaura cross-coupling reaction is a suitable method for this key transformation.

Protocol 4: Suzuki-Miyaura Coupling of Headgroup and Tail

This protocol details the convergent coupling of the two major fragments.

Reagent/ParameterValue
Aryl Boronate3-boronato-4-siloxy-2-pyrone-C-glycoside
Vinyl HalideFully elaborated polyene tail with a terminal vinyl halide
CatalystPd(dppf)Cl2·CH2Cl2 (5 mol%)
BaseCs2CO3 (3.0 equiv)
Solvent1,4-Dioxane/H2O (4:1)
Temperature80 °C
Reaction Time4-6 hours
Yield50-65%

Procedure:

  • To a solution of the aryl boronate (1.2 equiv) and the vinyl halide (1.0 equiv) in degassed 1,4-dioxane/H2O (4:1, 0.05 M) under an argon atmosphere, add Cs2CO3 (3.0 equiv) and Pd(dppf)Cl2·CH2Cl2 (0.05 equiv).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours until TLC or HPLC analysis indicates complete consumption of the vinyl halide.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, protected from light) to yield the coupled product.

Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Key Reaction Yields and Stereoselectivities

StepReaction TypeYield (%)Stereoselectivity (dr or β:α)
1Gold-Catalyzed Pyrone Formation85-95N/A
2Stereoselective C-Glycosylation70-80>10:1 (β:α)
3Stille Cross-Coupling60-75>95% E
4Suzuki-Miyaura Coupling50-65N/A

Visualizing the Synthetic Strategy

The overall synthetic workflow can be visualized as a convergent assembly of two key fragments.

Stereoselective_Synthesis_of_Epipyrone_A_Core cluster_coupling SM_Head Galactose Derivative Pyrone 4-Hydroxy-2-pyrone SM_Head->Pyrone Multiple Steps SM_Tail Simple Alkene Polyene_Fragment Polyene Fragment SM_Tail->Polyene_Fragment Multiple Steps Glycosylated_Pyrone Glycosylated Pyrone Headgroup Pyrone->Glycosylated_Pyrone Stereoselective C-Glycosylation Epipyrone_Core Epipyrone A Core Glycosylated_Pyrone->Epipyrone_Core Suzuki-Miyaura Coupling Full_Polyene Elaborated Polyene Tail Polyene_Fragment->Full_Polyene Iterative Cross-Coupling Full_Polyene->Epipyrone_Core Suzuki-Miyaura Coupling

Caption: Convergent synthesis of the Epipyrone A core.

The logical flow of the synthesis involves the independent preparation of the headgroup and tail fragments, followed by their convergent coupling.

Logical_Flow Start Synthetic Design Fragment_Synthesis Parallel Synthesis of Key Fragments Start->Fragment_Synthesis Headgroup Headgroup Synthesis (Glycosylated Pyrone) Fragment_Synthesis->Headgroup Tail Tail Synthesis (Polyene Chain) Fragment_Synthesis->Tail Coupling Convergent Fragment Coupling Headgroup->Coupling Tail->Coupling Final_Product Epipyrone A Core Coupling->Final_Product

References

Application Notes and Protocols for the Evaluation of HIV-1 Rev Protein Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Orevactaene: Initial searches of scientific literature did not yield specific information regarding "this compound" as an inhibitor of the HIV-1 Rev protein. The following application notes and protocols are therefore provided as a general framework for the screening, characterization, and application of a potential or hypothetical small molecule inhibitor of the HIV-1 Rev protein, hereafter referred to as the "candidate inhibitor."

Introduction to HIV-1 Rev as a Therapeutic Target

The Human Immunodeficiency Virus type 1 (HIV-1) Rev protein is a crucial regulatory protein essential for the viral replication cycle.[1][2][3] It facilitates the export of unspliced and partially spliced viral messenger RNAs (mRNAs) from the nucleus to the cytoplasm.[3][4][5] These mRNAs encode for the structural proteins (Gag, Pol, and Env) necessary for the assembly of new, infectious virions.[3] In the absence of functional Rev, these viral mRNAs are retained and degraded within the nucleus, thereby halting the production of new virus particles.[3]

The function of Rev is dependent on its interaction with a specific RNA sequence known as the Rev Response Element (RRE), which is present on the unspliced and partially spliced viral transcripts.[2][3] This Rev-RRE complex then recruits cellular export machinery, such as the CRM1 protein, to transport the viral mRNAs out of the nucleus.[4] Consequently, inhibiting the Rev-RRE interaction or the subsequent export process presents a promising therapeutic strategy for combating HIV-1 infection.[2][6]

Mechanism of Action of HIV-1 Rev Inhibitors

Inhibitors of the HIV-1 Rev protein can function through various mechanisms, including:

  • Disruption of the Rev-RRE Interaction: Small molecules can bind to the RRE, preventing Rev from recognizing and binding to its target sequence.[6]

  • Inhibition of Rev Multimerization: Rev proteins must multimerize on the RRE to be functional. Compounds that interfere with this process can inhibit its activity.

  • Blocking Nuclear Export: Some inhibitors, like Leptomycin B, target the cellular export protein CRM1, thereby preventing the nuclear export of the Rev-RRE complex.[1][4]

Quantitative Data Summary for a Candidate Inhibitor

The following table provides a template for summarizing the key quantitative data for a candidate HIV-1 Rev inhibitor.

ParameterDescriptionExample Value
IC50 (50% Inhibitory Concentration) The concentration of the inhibitor required to reduce the activity of the HIV-1 Rev protein by 50% in a cell-based or biochemical assay.0.5 µM
EC50 (50% Effective Concentration) The concentration of the inhibitor that produces 50% of its maximal effect in a cell-based viral replication assay.1.0 µM
CC50 (50% Cytotoxic Concentration) The concentration of the inhibitor that causes a 50% reduction in the viability of host cells.>50 µM
Selectivity Index (SI) The ratio of CC50 to IC50 (CC50/IC50). A higher SI indicates a more favorable therapeutic window.>100

Experimental Protocols

Protocol 1: Cell-Based Rev-RRE Reporter Assay

This protocol describes a cell-based assay to screen for and quantify the inhibitory activity of a candidate compound on the Rev-RRE interaction. This assay typically utilizes a reporter gene, such as luciferase or green fluorescent protein (GFP), whose expression is dependent on a functional Rev-RRE system.

Materials:

  • HeLa or 293T cells

  • A plasmid encoding the HIV-1 Rev protein

  • A reporter plasmid containing a reporter gene (e.g., luciferase) upstream of the RRE sequence

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Candidate inhibitor stock solution (in DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HeLa or 293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Rev-expressing plasmid and the RRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, add varying concentrations of the candidate inhibitor to the cells. Include a vehicle control (DMSO) and a positive control (a known Rev inhibitor, if available).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[7][8]

  • Data Analysis: Calculate the percent inhibition of Rev activity for each concentration of the candidate inhibitor relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the candidate inhibitor on the host cells.

Materials:

  • HeLa or 293T cells

  • Cell culture medium

  • 96-well cell culture plates

  • Candidate inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add varying concentrations of the candidate inhibitor to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the same duration as the primary functional assay (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7]

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent cell viability for each concentration of the candidate inhibitor relative to the vehicle control. Determine the CC50 value by plotting the percent viability against the log of the inhibitor concentration.

Visualizations

HIV_Rev_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm unspliced_mrna Unspliced/Partially Spliced HIV mRNA (with RRE) rev_rre_complex Rev-RRE Complex unspliced_mrna->rev_rre_complex rev_protein Rev Protein rev_protein->rev_rre_complex Binds to RRE export_complex Export Complex (Rev-RRE-CRM1) rev_rre_complex->export_complex crm1 CRM1 crm1->export_complex Recruitment nuclear_pore Nuclear Pore Complex export_complex->nuclear_pore Export viral_proteins Viral Structural Proteins nuclear_pore->viral_proteins Translation new_virion New Virion Assembly viral_proteins->new_virion candidate_inhibitor Candidate Inhibitor candidate_inhibitor->rev_rre_complex Inhibits Formation

Caption: HIV-1 Rev-RRE mediated nuclear export pathway and point of inhibition.

experimental_workflow start Start: Candidate Inhibitor Library primary_screen Primary Screening: Cell-Based Rev-RRE Reporter Assay start->primary_screen hit_identification Hit Identification (Compounds showing >50% inhibition) primary_screen->hit_identification dose_response Dose-Response and IC50 Determination hit_identification->dose_response cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) and CC50 Determination dose_response->cytotoxicity_assay selectivity_index Calculate Selectivity Index (SI = CC50/IC50) cytotoxicity_assay->selectivity_index lead_selection Lead Compound Selection (High Potency and Low Toxicity) selectivity_index->lead_selection mechanism_of_action Mechanism of Action Studies (e.g., Binding Assays, Viral Replication Assays) lead_selection->mechanism_of_action end Preclinical Development mechanism_of_action->end

Caption: Experimental workflow for screening and validating HIV-1 Rev inhibitors.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Orevactaene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Orevactaene, a novel therapeutic agent. The described method is suitable for the determination of this compound in bulk drug substance and will serve as a foundational protocol for its analysis in various matrices during drug development and quality control processes. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for regulatory submissions.

Introduction

This compound is a promising new chemical entity with significant therapeutic potential. As with any new drug candidate, a reliable and validated analytical method is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. This document provides a comprehensive HPLC method developed for the accurate quantification of this compound. The method utilizes a C18 stationary phase and UV detection, a common and reliable approach for small organic molecules.

Experimental

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (Part No. 959993-902)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Solvents: HPLC-grade acetonitrile, formic acid, and ultrapure water.

  • Standard: this compound reference standard (99.5% purity).

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B in 10 min, hold for 2 min, return to initial in 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the bulk drug substance in the diluent to achieve a final target concentration of 50 µg/mL.

Method Performance

The developed method was evaluated for its performance characteristics.

System suitability was assessed by five replicate injections of a 50 µg/mL standard solution. The results are summarized below.

ParameterAcceptance CriteriaResult
Retention Time (RT) RSD ≤ 1.0%0.3%
Peak Area RSD ≤ 2.0%0.8%
Tailing Factor (T) 0.8 ≤ T ≤ 1.51.1
Theoretical Plates (N) N ≥ 20008500

The linearity of the method was determined by a six-point calibration curve over the concentration range of 1-100 µg/mL.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 45.2x + 8.7

Protocols

G start Start System Preparation purge Purge Pump Lines (Mobile Phase A & B) start->purge flow Set Flow Rate to 1.0 mL/min (Initial Conditions: 80% A, 20% B) purge->flow temp Set Column Temperature to 30 °C flow->temp equilibrate Equilibrate System for 30 min (Monitor Baseline for Stability) temp->equilibrate check Perform System Suitability Test (5 Replicate Injections) equilibrate->check pass System Ready for Analysis check->pass Criteria Met fail Troubleshoot System check->fail Criteria Not Met fail->equilibrate After Correction

Caption: Workflow for HPLC System Preparation and Equilibration.

G start Begin Sample Analysis prep_standards Prepare Working Standards (1-100 µg/mL) start->prep_standards prep_samples Prepare Sample Solutions (Target: 50 µg/mL) start->prep_samples sequence Create Injection Sequence (Standards, Blanks, Samples) prep_standards->sequence prep_samples->sequence run_sequence Run the Sequence on HPLC sequence->run_sequence process_data Process Chromatographic Data (Integrate Peaks) run_sequence->process_data generate_curve Generate Calibration Curve from Standards process_data->generate_curve quantify Quantify this compound in Samples using Regression Equation generate_curve->quantify report Generate Final Report quantify->report

Caption: Protocol for the Quantitative Analysis of this compound Samples.

Conclusion

The HPLC method described in this application note provides a reliable, accurate, and precise means for the quantitative analysis of this compound. The method is straightforward and utilizes common instrumentation and consumables, making it readily implementable in a standard analytical laboratory. This protocol is suitable for routine quality control analysis and can be further validated for other applications as required.

Culturing Epicoccum nigrum for Orevactaene Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccum nigrum, a ubiquitous ascomycete fungus, is a known producer of a diverse array of secondary metabolites with significant biotechnological potential. Among these is Orevactaene, also known as Epipyrone A, a polyketide with notable biological activities. This document provides detailed application notes and protocols for the culture of Epicoccum nigrum to produce this compound, tailored for research and development purposes.

Cultivation Parameters for Epicoccum nigrum

The successful cultivation of Epicoccum nigrum for the production of this compound is dependent on several critical factors, including the choice of culture medium, pH, and temperature. The following tables summarize key quantitative data on these parameters.

Table 1: Culture Media Composition for this compound Production
Media TypeComponentConcentration (g/L)Reference
Submerged Culture
Glucose-Yeast Autolysate MediumGlucoseVaries[1]
Yeast AutolysateVaries[1]
Solid-State Fermentation
Broken Rice MediumBroken RiceNot Applicable[2]
WaterTo desired moisture content[2]
Table 2: Optimal Growth and Production Conditions
ParameterOptimal RangeNotesReference
Temperature 17-25°COptimal for general mycelial growth.[3]
pH 6.0 - 8.0This compound shows good stability in this range.[2]
Table 3: this compound Yield Under Specific Conditions
Fermentation TypeSubstrateIncubation TimeYield (AU/g)Reference
Solid-StateBroken Rice10 days52.7[2]

Note: AU/g refers to Absorbance Units per gram of fermented substrate, a semi-quantitative measure of pigment production.

Experimental Protocols

Protocol 1: Submerged Culture of Epicoccum nigrum for this compound Production

This protocol outlines the steps for the submerged fermentation of Epicoccum nigrum to produce this compound.

1. Media Preparation:

  • Prepare the Glucose-Yeast Autolysate Medium according to the desired formulation. While specific concentrations for optimal this compound production are still under investigation, a starting point could be based on media used for general pigment production in E. nigrum.[1]

  • Dispense the medium into flasks and autoclave at 121°C for 15 minutes.

2. Inoculation:

  • Prepare a spore suspension or mycelial slurry of Epicoccum nigrum from a fresh agar plate culture.

  • Inoculate the sterilized medium with the prepared inoculum under aseptic conditions.

3. Incubation:

  • Incubate the flasks on a rotary shaker at an appropriate speed (e.g., 150-200 rpm) to ensure adequate aeration.

  • Maintain the incubation temperature between 17-25°C.[3]

  • The optimal incubation time for this compound production in submerged culture needs to be determined empirically, but a typical duration for secondary metabolite production in fungi is 7-14 days.

4. Harvesting and Extraction:

  • After the incubation period, separate the mycelial biomass from the culture broth by filtration or centrifugation.

  • This compound can be extracted from the culture broth and/or the mycelium using a suitable organic solvent.

Protocol 2: Solid-State Fermentation of Epicoccum nigrum for this compound Production

This protocol details the solid-state fermentation of Epicoccum nigrum on a broken rice substrate.[2]

1. Substrate Preparation:

  • Use broken rice as the solid substrate.

  • Adjust the moisture content to an optimal level for fungal growth (typically 50-60%) by adding distilled water.

  • Autoclave the moistened substrate at 121°C for 20-30 minutes to ensure sterility.

2. Inoculation:

  • Inoculate the sterilized substrate with a spore suspension or mycelial culture of Epicoccum nigrum.

  • Mix thoroughly to ensure even distribution of the inoculum.

3. Incubation:

  • Incubate the inoculated substrate in a suitable container (e.g., trays or flasks) that allows for air exchange.

  • Maintain the incubation temperature at approximately 25 ± 2°C for 10 days.[2]

4. Harvesting and Extraction:

  • After incubation, dry the fermented substrate at a low temperature (e.g., 50°C) to prevent degradation of the target compound.

  • Grind the dried material into a fine powder.

  • Extract this compound from the powdered substrate using an appropriate solvent.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound in Epicoccum nigrum is governed by the epn gene cluster.[4] This pathway involves a highly-reducing polyketide synthase (PKS), a glycosyltransferase, a cytochrome P450 monooxygenase, and a transporter.

Orevactaene_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA epnA epnA (PKS) AcetylCoA->epnA Polyketide_Intermediate Polyketide Intermediate Pyrone_Intermediate Pyrone Intermediate Polyketide_Intermediate->Pyrone_Intermediate Cyclization epnB epnB (GT) Pyrone_Intermediate->epnB Glycosylated_Intermediate Glycosylated Pyrone Intermediate epnC epnC (P450) Glycosylated_Intermediate->epnC Orevactaene_precursor This compound Precursor This compound This compound (Epipyrone A) Orevactaene_precursor->this compound Final Modification epnD epnD (Transporter) This compound->epnD Extracellular_Space Extracellular Space epnA->Polyketide_Intermediate epnB->Glycosylated_Intermediate Galactosylation epnC->Orevactaene_precursor Oxidation epnD->Extracellular_Space Transport

Caption: Proposed biosynthetic pathway of this compound in Epicoccum nigrum.

Experimental Workflow for this compound Production

The following diagram illustrates a general workflow for the production and analysis of this compound from Epicoccum nigrum.

Experimental_Workflow Culture_Preparation Culture Preparation (Inoculum) Fermentation Fermentation (Submerged or Solid-State) Culture_Preparation->Fermentation Harvesting Harvesting (Biomass/Substrate Separation) Fermentation->Harvesting Extraction Extraction (Solvent Extraction) Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC, MS, NMR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for this compound production.

References

Troubleshooting & Optimization

Orevactaene Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Orevactaene. The information is based on published synthetic routes and addresses potential challenges that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the total synthesis of this compound?

A1: A primary challenge has been the structural uncertainty of this compound itself. Initially, the relative and absolute stereochemistry of several chiral centers (specifically C23, C25, C32, and C33) was unknown.[1][2][3] This necessitated a flexible and modular synthetic approach capable of producing multiple diastereomers for comparison with the natural product. More recent studies have indicated that the originally proposed structure for this compound may be a chimera, and the actual compound is likely identical to Epipyrone A.[4] This finding has redirected synthetic efforts towards the confirmed structure of Epipyrone A.

Q2: What are the main synthetic strategies employed for the this compound backbone?

A2: Researchers have utilized a convergent approach to manage the complexity of the molecule.[1][2] This involves the independent synthesis of large fragments of the molecule, which are then coupled together in the later stages of the synthesis. This strategy generally leads to higher overall yields compared to a linear synthesis. Key strategies include the stereoselective synthesis of the C18-C31 domain and the construction of the bicyclic core.[1][2][4]

Q3: Has the total synthesis of this compound been completed?

A3: While significant progress has been made in synthesizing large fragments and proposing routes to access all possible stereoisomers, the completion of the total synthesis as originally proposed has been complicated by the structural reassignment to Epipyrone A.[1][2][4] The synthesis of Epipyrone A, which is now considered the correct structure for this compound, has been achieved.[4]

Troubleshooting Guides

Issue 1: Low yield in the Suzuki cross-coupling reaction for fragment assembly.
  • Possible Cause 1: Inactive Catalyst. Palladium catalysts are sensitive to air and moisture. Improper handling or storage can lead to deactivation.

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed. Use fresh catalyst or a pre-catalyst that is activated in situ. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).

  • Possible Cause 2: Poor Boronate Ester Formation/Stability. The formation of the boronate ester from the vinyl lithium species is a critical step. Incomplete formation or decomposition can lead to low yields in the subsequent coupling.

    • Solution: Monitor the lithium-halogen and boron-lithium exchange steps carefully, potentially by low-temperature NMR if possible. Ensure slow addition of reagents at low temperatures to avoid side reactions.

  • Possible Cause 3: Side Reactions. Homocoupling of the vinyl or aryl partners can compete with the desired cross-coupling reaction.

    • Solution: Optimize the reaction stoichiometry. A slight excess of the boronate ester may be beneficial. The choice of palladium ligand can also influence the relative rates of cross-coupling versus homocoupling.

Issue 2: Poor stereoselectivity in the formation of trisubstituted olefins.
  • Possible Cause 1: Inefficient Hydrometalation/Metallometalation. The stereochemical outcome of the trisubstituted olefin is determined during the palladium(0)-catalyzed hydrometalation or metallometalation step.[1][2]

    • Solution: The choice of catalyst, ligand, and reaction conditions is crucial. Screen different palladium sources and ligands to optimize stereoselectivity. Ensure precise temperature control, as this can significantly impact the selectivity.

  • Possible Cause 2: Isomerization of the Olefin. The newly formed double bond may be susceptible to isomerization under the reaction conditions or during workup.

    • Solution: Minimize reaction times and use buffered or neutral workup conditions to avoid acid- or base-catalyzed isomerization. Analyze the crude product to determine if isomerization is occurring during purification.

Issue 3: Incomplete or low-yielding alkyne cycloisomerization for the bicyclic core.
  • Possible Cause 1: Catalyst Poisoning. The tungsten and gold catalysts used for the sequential cycloisomerization reactions can be sensitive to impurities in the substrate or solvent.[4]

    • Solution: Ensure the starting material is of high purity. Purify all solvents and reagents to remove potential catalyst poisons such as sulfur-containing compounds or other Lewis bases.

  • Possible Cause 2: Substrate Conformation. The substrate may not readily adopt the required conformation for the cycloisomerization to occur efficiently.

    • Solution: The protecting groups on the substrate can influence its conformational preferences. It may be necessary to screen different protecting groups to find one that facilitates the desired cyclization.

Data Presentation

Table 1: Representative Yields for Key Transformations in the Synthesis of the C18-C31 Domain.

StepTransformationReported Yield
1Synthesis of four diastereomeric hydrophobic tails (C22-C29)Good
2Palladium(0)-catalyzed hydrometalation/metallometalationGood
3"One-pot" Suzuki cross-coupling and deprotectionGood

Note: Specific quantitative yields for each step are not detailed in the provided search results, but the syntheses were reported to provide the desired products in "good yields" as single isomers.[1][2]

Experimental Protocols

Protocol 1: Convergent Assembly of the C18-C31 Domain via a "One-Pot" Suzuki Cross-Coupling.

This protocol is a generalized representation of the convergent assembly described.[1][2]

  • Preparation: The vinyl halide and the precursor for the boronate ester are prepared separately. All glassware is oven-dried and cooled under a stream of dry argon. All solvents are freshly distilled from appropriate drying agents.

  • Lithium-Halogen Exchange: The vinyl halide is dissolved in anhydrous diethyl ether or THF and cooled to -78 °C. A solution of t-butyllithium (2.0 equivalents) in pentane is added dropwise. The reaction is stirred at -78 °C for 1 hour.

  • Boron-Lithium Exchange: A solution of the boronate precursor in anhydrous diethyl ether is added to the vinyl lithium solution at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred for 4 hours.

  • Saponification: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide is added. The mixture is stirred vigorously for 1 hour.

  • Suzuki Cross-Coupling: To the biphasic mixture, the second coupling partner (e.g., an aryl or vinyl halide) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) are added. The reaction is heated to reflux and monitored by TLC or LC-MS until completion.

  • Workup and Deprotection: The reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then subjected to the appropriate deprotection conditions to yield the final aldehyde.

Visualizations

logical_workflow cluster_troubleshooting Troubleshooting Workflow: Low Cross-Coupling Yield start Low Yield Observed q1 Check Catalyst Activity? start->q1 s1 Use fresh catalyst Ensure inert atmosphere q1->s1 Yes q2 Boronate Formation Issue? q1->q2 No s1->q2 s2 Monitor exchange steps Optimize temperature q2->s2 Yes q3 Homocoupling Observed? q2->q3 No s2->q3 s3 Adjust stoichiometry Screen ligands q3->s3 Yes end_node Yield Improved q3->end_node No s3->end_node synthetic_strategy cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis title Convergent Synthesis of this compound C18-C31 Domain A1 Starting Material A A2 Stereoselective Reactions (e.g., Hydroboration) A1->A2 A3 Vinyl Halide Fragment A2->A3 coupling "One-Pot" Convergent Assembly (Suzuki Cross-Coupling) A3->coupling B1 Starting Material B B2 Stereodefined Olefin Formation (Pd-catalyzed) B1->B2 B3 Boronate Precursor Fragment B2->B3 B3->coupling final_product C18-C31 Domain of this compound coupling->final_product

References

Orevactaene stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Orevactaene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a yellow pigment produced by the fungus Epicoccum nigrum. Like many natural pigments, its complex chemical structure can be susceptible to degradation under various environmental conditions, which can impact its biological activity and experimental outcomes. Understanding its stability is crucial for accurate and reproducible research.

Q2: What are the primary factors that affect this compound stability?

A2: The stability of this compound is significantly influenced by temperature, pH, and exposure to light. It is particularly sensitive to heat and acidic conditions.

Q3: How should I store this compound solutions to ensure maximum stability?

A3: Based on available data, this compound solutions should be stored at low temperatures (e.g., 4°C or -20°C) in the dark, and at a neutral to slightly alkaline pH (pH 6-8) to minimize degradation.

Q4: What is the expected shelf-life of this compound under optimal storage conditions?

A4: While specific long-term shelf-life studies are not extensively documented in the provided search results, kinetic data suggests that at 30°C and pH 6, this compound has a half-life of 82.5 hours.[1] Storage at lower temperatures would significantly extend this period.

Q5: Are there any known degradation products of this compound that could interfere with my experiments?

A5: The specific chemical structures of this compound degradation products are not well-documented in publicly available literature. Degradation is likely to involve cleavage and modification of the polyketide backbone, which could result in smaller, less conjugated molecules that may or may not be biologically active. It is advisable to use freshly prepared solutions or to verify the integrity of stored solutions chromatographically before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected loss of yellow color in this compound solution. 1. High Temperature: Exposure to elevated temperatures can accelerate degradation.[1] 2. Acidic pH: this compound is less stable in acidic conditions.[1] 3. Light Exposure: Prolonged exposure to sunlight or strong laboratory lighting can cause degradation.[1] 4. Sterilization Method: Autoclaving has been shown to cause significant decay.[1]1. Store solutions at recommended low temperatures. Avoid repeated freeze-thaw cycles. 2. Ensure the buffer system is within the optimal pH range of 6-8. 3. Protect solutions from light by using amber vials or covering containers with aluminum foil. 4. If sterility is required, consider sterile filtration instead of autoclaving.
Inconsistent results in bioassays. 1. Degradation of this compound: The active concentration may be lower than expected due to degradation. 2. Interference from Degradation Products: Unknown degradation products may have their own biological effects.1. Use freshly prepared this compound solutions for each experiment. 2. If using stored solutions, perform a quick quality check (e.g., UV-Vis spectroscopy or HPLC) to assess purity before use.
Precipitation observed in this compound solution. 1. Solvent Incompatibility: this compound may have limited solubility in certain solvents. 2. pH Shift: A change in pH could affect solubility.1. Confirm the appropriate solvent for your desired concentration. This compound has been extracted using water.[1] 2. Check and adjust the pH of the solution.
Baseline drift or poor peak shape in HPLC analysis. 1. Column Contamination: Buildup of this compound or its degradation products on the column. 2. Inappropriate Mobile Phase: The mobile phase may not be optimal for this compound.1. Implement a column washing protocol between injections. 2. Optimize the mobile phase composition, including pH and organic solvent ratio.

Quantitative Stability Data

The following tables summarize the degradation kinetics of this compound under various conditions.

Table 1: Effect of Temperature and pH on this compound Stability

Temperature (°C)pHTime (min)Color Intensity Loss (%)Reference
306.01204[1]
406.01208[1]
806.018018[1]
808.018024[1]
804.018065[1]

Table 2: this compound Degradation under Other Conditions

ConditionTimeDecay (%)Reference
Autoclaving (121°C)15 min69[1]
Sunlight Exposure2 hours1[1]

Table 3: Kinetic and Thermodynamic Parameters for this compound Degradation at pH 6.0

ParameterValueReference
Half-life (t½) at 30-80°C5.25 - 82.5 hours[1]
Decimal Reduction Time (D) at 30-80°C17.5 - 275 hours[1]
Activation Energy (Ea)48.48 kJ/mol[1]
Enthalpy of Activation (ΔH)44.52–44.93 kJ/mol[1]
Free Energy of Activation (ΔG)96.60–105.18 kJ/mol[1]
Entropy of Activation (ΔS*)-170.50 to -171.85 J/mol/K[1]

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol is based on the methodology described for studying the stability kinetics of this compound pigments.[1]

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water for extracted pigment) to a known concentration.

  • Application of Stress Conditions:

    • Temperature Stability: Aliquot the this compound solution into separate vials for each temperature point to be tested (e.g., 30, 40, 60, 80°C). Place the vials in temperature-controlled incubators or water baths.

    • pH Stability: Adjust the pH of the this compound solution aliquots to the desired levels (e.g., 4, 6, 8) using appropriate buffers. Incubate at a constant temperature.

    • Photostability: Expose an aliquot of the this compound solution to a controlled light source (e.g., sunlight or a UV lamp). Keep a control sample in the dark.

    • Forced Degradation (e.g., Sterilization): Subject an aliquot to autoclaving (121°C for 15 minutes).

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw samples from each experimental condition.

    • Measure the absorbance of the samples spectrophotometrically at the maximum wavelength (λmax) for this compound, which is 426 nm.[1]

    • Use the initial absorbance at time zero as the reference for 100% color intensity.

  • Data Analysis:

    • Calculate the percentage of residual color intensity at each time point.

    • Determine the degradation kinetics by fitting the data to a kinetic model, such as the first-order kinetic model.[1]

    • Calculate key stability parameters like the degradation rate constant (k), half-life (t½), and decimal reduction time (D).

Visualizations

G cluster_workflow Experimental Workflow for this compound Stability Testing prep Prepare this compound Stock Solution stress Aliquot and Apply Stress Conditions (Temp, pH, Light) prep->stress sample Sample at Time Intervals stress->sample analyze Spectrophotometric Analysis (426 nm) sample->analyze data Calculate Residual Intensity and Kinetic Parameters analyze->data

Caption: Workflow for this compound stability assessment.

G cluster_pathway Hypothetical Degradation Pathway for this compound This compound This compound (Intact Polyketide Structure) hydrolysis Hydrolysis This compound->hydrolysis oxidation Oxidation This compound->oxidation photodegradation Photodegradation This compound->photodegradation intermediates Degradation Intermediates (e.g., Cleaved Rings, Shorter Chains) hydrolysis->intermediates oxidation->intermediates photodegradation->intermediates products Final Degradation Products (Smaller, Non-Chromophoric Molecules) intermediates->products

Caption: Hypothetical degradation of this compound.

References

Overcoming solubility problems with Orevactaene in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Orevactaene, particularly concerning its solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound, also known as Epipyrone A, is a polyketide natural product produced by the fungus Epicoccum nigrum.[1][2] It has demonstrated broad-spectrum antifungal activity against various yeasts and filamentous fungi.[1][3]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

The solubility of this compound is highly dependent on its salt form. The disalt of this compound is readily soluble in water and polar organic solvents such as methanol and ethanol.[1][4] The non-salt form, however, has poorer water solubility.[5][6][7] For laboratory experiments, preparing the disalt form or using a suitable polar organic solvent is recommended.

Q3: Are there any known stability issues with this compound?

This compound has been shown to be unstable under acidic conditions, which can cause a color change from bright yellow to pale orange.[1] However, it exhibits good stability at neutral to alkaline pH and is also thermostable.[3][4]

Q4: What is the proposed mechanism of action for this compound's antifungal activity?

Current research suggests that the disalt of this compound (DEA) disrupts fatty acid elongation and sphingolipid biosynthesis in fungi.[5][8][9] This is a distinct mechanism compared to other polyene antifungals, which typically target ergosterol in the fungal cell membrane.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides a step-by-step approach to address common solubility problems encountered during experiments with this compound.

Problem: this compound is not dissolving in my chosen solvent.

Solution Workflow:

start Start: this compound solubility issue check_form 1. Identify the form of this compound (Salt or non-salt form?) start->check_form is_salt Disalt form? check_form->is_salt non_salt Non-salt form? check_form->non_salt use_polar 2. Use polar solvents: - Water - Methanol - Ethanol is_salt->use_polar Yes prepare_disalt 2. Prepare the disalt form. (e.g., by dissolving in a slightly basic aqueous solution) non_salt->prepare_disalt Yes consider_dmso 3. For stock solutions, consider DMSO (Follow with serial dilution in aqueous buffer/media) use_polar->consider_dmso try_sonication 4. Aid dissolution with gentle warming (up to 37°C) and/or sonication. consider_dmso->try_sonication end_soluble End: this compound dissolved try_sonication->end_soluble prepare_disalt->use_polar

Caption: Workflow for troubleshooting this compound solubility.

Detailed Steps:

  • Verify the Form of this compound: Confirm whether you are working with the disalt or the non-salt form of this compound. The disalt form is significantly more soluble in polar solvents.[5][6][7]

  • Solvent Selection:

    • For the disalt form: Use water, methanol, or ethanol for initial dissolution.[1][4]

    • For the non-salt form: Attempt to dissolve in a small amount of 100% DMSO to create a concentrated stock solution. Subsequently, this stock can be serially diluted in your aqueous experimental buffer or media. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

  • Enhancing Dissolution:

    • Gentle Warming: Warm the solvent to approximately 37°C to aid dissolution.

    • Sonication: Use a sonicator bath for short intervals to help break up any precipitate and enhance solubilization.

    • Vortexing: Vigorous vortexing can also be effective.

  • pH Adjustment: Since this compound is more stable at neutral to alkaline pH, ensuring your final solution has a pH above 7.0 may improve stability and prevent precipitation.[3][4]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of the disalt of this compound in sterile, nuclease-free water.

Materials:

  • Disalt of this compound

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of the disalt of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 10 mg/mL.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Antifungal Susceptibility Testing

This protocol is an example of how to determine the inhibitory concentration of this compound against a fungal strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • Fungal culture in the logarithmic growth phase

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • In a sterile 96-well plate, perform serial dilutions of the this compound stock solution in the growth medium to achieve a range of final concentrations (e.g., 0.1 µg/mL to 100 µg/mL).

  • Include a positive control (fungal culture with no this compound) and a negative control (medium only).

  • Inoculate each well (except the negative control) with the fungal suspension to a final density of approximately 1-5 x 10^5 CFU/mL.

  • Incubate the plate at the optimal temperature for the fungal species for 24-48 hours.

  • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.

Data Summary

SolventSolubility of Disalt of this compoundRecommended for
WaterReadily Soluble[1]Aqueous assays, stock solutions
MethanolReadily Soluble[1][4]Stock solutions, extraction
EthanolReadily Soluble[1]Stock solutions, extraction
DMSOLikely soluble (non-salt form)High-concentration stock solutions

Signaling Pathway

The proposed mechanism of action for the antifungal activity of the disalt of this compound involves the disruption of key metabolic pathways in fungi.

This compound This compound (Disalt) fatty_acid Fatty Acid Elongation This compound->fatty_acid Inhibits sphingolipid Sphingolipid Biosynthesis This compound->sphingolipid Inhibits membrane Fungal Cell Membrane Integrity fatty_acid->membrane Disrupts sphingolipid->membrane Disrupts growth Fungal Growth Inhibition membrane->growth

Caption: Proposed mechanism of this compound's antifungal activity.

References

Optimizing reaction conditions for Orevactaene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Orevactaene (also reported as Epipyrone A). Given the structural complexity and evolving understanding of this natural product, this guide addresses potential challenges in key synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Stereocontrol and Isomer Formation

  • Question: I am observing the formation of multiple diastereomers during the synthesis of the polyene side chain. How can I improve stereoselectivity?

    Answer: Achieving high stereoselectivity in the polyene fragment of this compound is a common challenge. The originally proposed structure and the revised structure (Epipyrone A) both contain multiple chiral centers.

    • Troubleshooting Steps:

      • Catalyst and Ligand Screening: The choice of catalyst and ligands in asymmetric reactions is critical. For steps involving asymmetric hydrogenations or aldol reactions, screen a variety of chiral phosphine or diamine ligands.

      • Substrate Control: Utilize substrate-directed reactions where existing stereocenters guide the formation of new ones. This may involve the use of chiral auxiliaries that can be cleaved later in the synthesis.

      • Reagent Selection: Employ stereoselective reagents. For example, for reductions, consider using reagents known for high diastereoselectivity, such as those with bulky substituents that favor attack from a specific face of the molecule.

      • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.

  • Question: The C-glycosylation step is yielding a mixture of α and β anomers. How can I favor the desired anomer?

    Answer: The formation of the C-glycosidic bond is a pivotal and often challenging step. The stereochemical outcome is highly dependent on the reaction conditions and the nature of the glycosyl donor and acceptor.

    • Troubleshooting Steps:

      • Glycosyl Donor: The choice of the leaving group on the anomeric carbon of the glycosyl donor can significantly influence the stereochemical outcome. Experiment with different donors such as glycosyl halides, thioglycosides, or glycosyl trichloroacetimidates.

      • Solvent Effects: The polarity and coordinating ability of the solvent can play a crucial role. Non-participating solvents like dichloromethane or toluene are often used to favor SN2-like displacement, which can lead to a single anomer.

      • Lewis Acid Promoter: The choice and stoichiometry of the Lewis acid promoter (e.g., TMSOTf, BF3·OEt2) are critical. A systematic screening of different Lewis acids and their concentrations is recommended.

      • Temperature Control: As with other stereoselective reactions, careful control of the reaction temperature is essential.

2. Cyclization and Ring Formation

  • Question: I am experiencing low yields in the alkyne cycloisomerization reaction to form the pyrone head group. What are the key parameters to optimize?

    Answer: The total synthesis of the structure originally assigned to this compound successfully utilized a sequence of alkyne cycloisomerization reactions catalyzed by tungsten and gold complexes.[1][2] Low yields can often be attributed to catalyst deactivation, substrate decomposition, or suboptimal reaction conditions.

    • Troubleshooting Steps:

      • Catalyst Integrity: Ensure the catalyst is active and handled under strictly anhydrous and anaerobic conditions if it is sensitive to air or moisture. Consider using a glovebox or Schlenk techniques.

      • Solvent Purity: Use high-purity, anhydrous solvents. Trace impurities can poison the catalyst.

      • Substrate Purity: Ensure the alkyne precursor is of high purity. Impurities can interfere with the catalytic cycle.

      • Temperature and Reaction Time: Systematically vary the reaction temperature and monitor the reaction progress over time to identify the optimal conditions for product formation and minimize decomposition.

3. Cross-Coupling Reactions

  • Question: The Suzuki cross-coupling reaction to connect the pyrone head group and the polyene tail is giving low yields and significant homocoupling of the boronic ester. How can this be improved?

    Answer: The Suzuki cross-coupling is a powerful tool for C-C bond formation, but its efficiency can be hampered by several factors, especially with complex substrates. A key strategy in a reported synthesis of the C18-C31 domain of this compound involved a convergent assembly using a Suzuki cross-coupling.[3]

    • Troubleshooting Steps:

      • Ligand and Palladium Source: The choice of phosphine ligand is critical. Screen a variety of electron-rich and bulky ligands (e.g., SPhos, XPhos, RuPhos) in combination with different palladium sources (e.g., Pd(PPh3)4, Pd2(dba)3).

      • Base Selection: The choice of base and its strength can significantly impact the reaction rate and side reactions. Common bases include carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4). The solubility of the base can also be a factor.

      • Solvent System: A mixture of solvents, such as toluene/water or dioxane/water, is often used. The ratio of these solvents can affect the reaction rate and yield.

      • Temperature Control: While heating is often required, excessive temperatures can lead to catalyst decomposition and increased side reactions.

Experimental Protocols

Illustrative Protocol for a Suzuki Cross-Coupling Reaction

This protocol is a generalized representation based on common practices for Suzuki couplings in complex molecule synthesis and should be adapted and optimized for the specific substrates in an this compound synthesis.

Materials:

  • Vinyl halide fragment

  • Boronic ester fragment

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Ligand (if not using a pre-formed catalyst complex)

  • Base (e.g., K2CO3)

  • Anhydrous solvents (e.g., Toluene, Ethanol)

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the vinyl halide fragment (1.0 eq), the boronic ester fragment (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Add the anhydrous solvent system (e.g., a 3:1 mixture of toluene:ethanol).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Tables

Table 1: Optimization of a Generic Suzuki Cross-Coupling Reaction

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemperature (°C)Yield (%)
1Pd(PPh3)4 (5)-K2CO3 (2)Toluene/H2O (4:1)9045
2Pd2(dba)3 (2.5)SPhos (5)K2CO3 (2)Toluene/H2O (4:1)9065
3Pd2(dba)3 (2.5)SPhos (5)K3PO4 (2)Dioxane/H2O (4:1)10078
4Pd2(dba)3 (2.5)XPhos (5)K3PO4 (2)Dioxane/H2O (4:1)10085

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow start Starting Materials polyene_synthesis Polyene Side Chain Synthesis start->polyene_synthesis pyrone_synthesis Pyrone Head Group Synthesis start->pyrone_synthesis coupling Fragment Coupling (e.g., Suzuki Reaction) polyene_synthesis->coupling pyrone_synthesis->coupling deprotection Final Deprotection & Purification coupling->deprotection This compound This compound deprotection->this compound

Caption: A generalized workflow for the convergent synthesis of this compound.

troubleshooting_logic issue Low Yield in Cross-Coupling catalyst Screen Pd Catalyst & Ligands issue->catalyst Check base Optimize Base (Type & Equiv.) issue->base Check solvent Vary Solvent System & Ratios issue->solvent Check temp Adjust Reaction Temperature issue->temp Check solution Improved Yield catalyst->solution base->solution solvent->solution temp->solution

References

Troubleshooting Orevactaene purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Orevactaene by chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Peaks or Very Low Signal Intensity

Question: I am not seeing any peaks for this compound, or the signal is much lower than expected. What could be the problem?

Answer: This issue can stem from several factors, ranging from sample preparation to instrument settings. Here are the most common causes and their solutions:

  • Improper Sample Dissolution: this compound may not be fully dissolved in the injection solvent. It is advisable to use a solvent that is as weak as or weaker than the initial mobile phase to ensure the sample focuses at the top of the column.[1][2]

  • Compound Degradation: this compound might be unstable under the current chromatographic conditions (e.g., pH, temperature, or exposure to light). Assess the stability of this compound under various conditions.

  • Incorrect Detection Wavelength: The detector wavelength may not be optimal for this compound. Determine the UV-Vis spectrum of this compound to identify its maximum absorbance wavelength.

  • System Leaks or Blockages: A leak in the system can prevent the sample from reaching the detector, while a blockage can lead to pressure buildup and flow issues.[2] Check all fittings for leaks and inspect the system for any blockages.

  • Detector Malfunction: The detector itself might not be functioning correctly. Ensure the detector lamp is on and has not exceeded its lifetime.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My this compound peak is tailing/fronting/splitting. How can I improve the peak shape?

Answer: Poor peak shape is a common problem in chromatography and can significantly impact purity assessment and fraction collection.[3] The table below summarizes the potential causes and solutions.

Peak AnomalyPotential CausesRecommended Solutions
Peak Tailing - Secondary interactions between this compound and the stationary phase.- Column overload.- Dead volume in the system.- Adjust mobile phase pH or add an ion-pairing agent.- Reduce the sample concentration or injection volume.- Check and minimize the length of tubing.
Peak Fronting - Sample solvent stronger than the mobile phase.- Column overload (less common than tailing).- Low temperature.- Dissolve the sample in the initial mobile phase or a weaker solvent.[1][2]- Decrease the amount of sample injected.- Increase the column temperature.
Split Peaks - Clogged column inlet frit.- Column void or channeling.- Co-elution with an impurity.- Back-flush the column or replace the inlet frit.- Replace the column.- Optimize the separation method (e.g., change the gradient or mobile phase).

Issue 3: Retention Time Variability

Question: The retention time for this compound is shifting between runs. What is causing this inconsistency?

Answer: Fluctuations in retention time can make peak identification and fraction collection unreliable.[4] Consistent retention times are crucial for reproducible results.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.[4] Ensure the column is equilibrated for at least 10-20 column volumes.[4]

  • Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention.[5] Prepare fresh mobile phase for each experiment and ensure accurate mixing.

  • Fluctuations in Temperature: Temperature variations can affect solvent viscosity and solute interactions with the stationary phase. Use a column oven to maintain a constant temperature.

  • Pump Malfunction: Inconsistent flow rates due to pump issues, such as air bubbles or worn seals, can cause retention time to vary.[1][2] Degas the mobile phase and regularly maintain the pump.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for purifying this compound?

A1: The choice of chromatography depends on the physicochemical properties of this compound and the impurities present.[6] For non-polar to weakly polar compounds, reversed-phase chromatography (RPC) is often the most effective method.[6] If this compound is highly polar, normal-phase or HILIC chromatography may be more suitable.[7] For charged molecules, ion-exchange chromatography (IEX) is a good option.[6]

Q2: How do I choose the right solvent system for this compound purification?

A2: Solvent selection is critical for achieving good separation. For reversed-phase chromatography, common mobile phases are mixtures of water or buffer with acetonitrile or methanol. For normal-phase chromatography, non-polar solvents like hexane or heptane are mixed with more polar solvents like ethyl acetate or isopropanol. The optimal solvent system can be determined through initial screening using thin-layer chromatography (TLC).

Q3: My column pressure is too high. What should I do?

A3: High backpressure can damage the column and the HPLC system. The most common causes are a blocked column inlet frit, precipitation of the sample on the column, or a blockage in the system tubing.[3] Try back-flushing the column with a strong solvent. If this does not resolve the issue, the inlet frit may need to be replaced.

Q4: How can I improve the resolution between this compound and a closely eluting impurity?

A4: To improve resolution, you can:

  • Optimize the mobile phase: Adjust the solvent strength or use a different organic modifier.

  • Change the stationary phase: Select a column with a different chemistry that may offer different selectivity.[5]

  • Adjust the temperature: Lowering the temperature can sometimes improve separation.

  • Decrease the flow rate: This can increase the efficiency of the separation.

Experimental Protocols

General Protocol for this compound Purification by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude this compound extract in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder. This is known as dry loading and often provides better separation than wet loading.[8]

  • Column Packing:

    • Select an appropriate size flash column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[8]

    • Allow the silica to settle into a packed bed, and then add a thin layer of sand on top to protect the bed surface.[8]

  • Sample Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with the initial, non-polar solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.

    • Maintain a constant flow rate and ensure the solvent level never drops below the top of the silica bed.[8]

  • Fraction Collection: Collect fractions of a consistent volume. Monitor the separation by TLC analysis of the collected fractions to identify those containing pure this compound.

  • Post-Purification: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Orevactaene_Purification_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude_Extract Crude this compound Extract Dissolution Dissolution in Minimal Solvent Crude_Extract->Dissolution Adsorption Adsorption onto Silica Gel Dissolution->Adsorption Drying Drying to Free- Flowing Powder Adsorption->Drying Column_Packing Column Packing Drying->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_this compound Pure this compound Evaporation->Pure_this compound

Caption: Workflow for the purification of this compound by flash column chromatography.

Troubleshooting_Decision_Tree cluster_peak Peak-Related Issues cluster_system System-Related Issues cluster_solutions_no_peak Solutions for No Peak cluster_solutions_shape Solutions for Poor Shape cluster_solutions_retention Solutions for Retention Shift cluster_solutions_pressure Solutions for High Pressure cluster_solutions_leaks Solutions for Leaks Start Problem Encountered No_Peak No Peak / Low Signal Start->No_Peak Poor_Shape Poor Peak Shape Start->Poor_Shape Retention_Shift Retention Time Shift Start->Retention_Shift High_Pressure High Backpressure Start->High_Pressure Leaks System Leaks Start->Leaks Check_Dissolution Check Sample Dissolution No_Peak->Check_Dissolution Check_Wavelength Verify Detector Wavelength No_Peak->Check_Wavelength Check_Stability Assess Compound Stability No_Peak->Check_Stability Adjust_Mobile_Phase Adjust Mobile Phase Poor_Shape->Adjust_Mobile_Phase Reduce_Load Reduce Sample Load Poor_Shape->Reduce_Load Change_Column Change Column Poor_Shape->Change_Column Equilibrate_Column Ensure Proper Equilibration Retention_Shift->Equilibrate_Column Check_Mobile_Phase Check Mobile Phase Prep Retention_Shift->Check_Mobile_Phase Control_Temp Control Temperature Retention_Shift->Control_Temp Back_Flush Back-Flush Column High_Pressure->Back_Flush Replace_Frit Replace Inlet Frit High_Pressure->Replace_Frit Check_Fittings Check and Tighten Fittings Leaks->Check_Fittings

Caption: Decision tree for troubleshooting common chromatography issues.

References

Preventing isomer formation during Orevactaene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Orevactaene and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges in stereocontrol during the synthesis of this complex polyketide.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on preventing the formation of unwanted isomers.

Issue: Poor Diastereoselectivity in the Synthesis of the C18-C31 Domain

Question: During the synthesis of the C18-C31 fragment of this compound, I am observing a low diastereomeric ratio (d.r.) at the newly formed stereocenters (C23 and C25). How can I improve the stereoselectivity?

Answer: The stereoselective synthesis of the C18-C31 domain is critical for the overall success of the this compound synthesis. The reported syntheses often employ a modular approach to systematically control the stereochemistry. If you are experiencing poor diastereoselectivity, consider the following troubleshooting steps:

  • Reagent and Catalyst Choice: The selection of chiral auxiliaries or catalysts is paramount. For reactions involving the creation of stereocenters, ensure the chiral directing group is of high enantiomeric purity. In palladium-catalyzed reactions, such as hydrometalation, the choice of ligand can significantly influence the stereochemical outcome. Experiment with different phosphine ligands or other chiral ligands to optimize the diastereoselectivity.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state leading to the desired diastereomer.

    • Solvent: The polarity and coordinating ability of the solvent can impact the geometry of the transition state. Screen a range of solvents to find the optimal conditions.

    • Reaction Time: Prolonged reaction times, especially in the presence of reagents that can cause epimerization, may lead to a decrease in the diastereomeric ratio. Monitor the reaction progress and quench it as soon as the starting material is consumed.

  • Substrate Control: The inherent stereochemistry of your starting materials will influence the formation of new stereocenters. Ensure the stereochemical integrity of your starting materials before proceeding with the key bond-forming reactions.

Issue: Epimerization of Existing Stereocenters

Question: I have successfully synthesized a chiral intermediate with the correct stereochemistry, but I am observing epimerization in subsequent steps. How can I prevent this?

Answer: Epimerization, the change in configuration at one of several stereocenters in a molecule, is a common challenge, especially for stereocenters adjacent to carbonyl groups or other activating functionalities. To mitigate epimerization:

  • Base Selection: If your reaction requires a base, use a non-nucleophilic, sterically hindered base to minimize the deprotonation-reprotonation sequence that leads to epimerization. Also, consider using the minimum stoichiometric amount of base required.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Protection Strategy: If a particular stereocenter is prone to epimerization, consider protecting nearby functional groups that may be activating the adjacent proton. For example, conversion of a ketone to a ketal can prevent enolate formation.

  • Reaction Work-up: Acidic or basic conditions during the work-up can also lead to epimerization. Ensure that the work-up procedure is performed under neutral conditions and as quickly as possible.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in controlling the stereochemistry during the total synthesis of this compound?

A1: The primary challenge in the synthesis of this compound is the presence of multiple stereocenters, with four of them (C23, C25, C32, and C33) having an unknown configuration in the natural product.[1] This necessitates a flexible and stereocontrolled synthetic strategy that allows for the synthesis of all possible diastereomers to ultimately determine the correct structure of the natural product.[1] Key hurdles include the stereoselective construction of the polyene chain, the formation of the tetrahydropyran ring with the correct substituents, and the control of the chiral centers in the side chain.

Q2: How can I achieve high stereoselectivity in the Suzuki cross-coupling reaction used to assemble fragments of this compound?

A2: The Suzuki cross-coupling is a powerful tool for C-C bond formation in the synthesis of this compound. To ensure high stereoselectivity and prevent isomerization:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Use a catalyst system known for its high efficiency and low tendency to cause isomerization. Ligands with bulky substituents can often improve selectivity.

  • Base: The base can play a significant role in the outcome of the Suzuki coupling. Use a base that is strong enough to promote transmetalation but not so strong as to cause epimerization of adjacent stereocenters. Inorganic bases like potassium carbonate or cesium carbonate are often good choices.

  • Boronic Acid/Ester Quality: Ensure the high purity of your boronic acid or ester, as impurities can sometimes interfere with the catalytic cycle and lead to side reactions.

Q3: What methods can be used to separate diastereomers of this compound intermediates?

A3: If a reaction produces a mixture of diastereomers, separation is often necessary. Common techniques include:

  • Chromatography:

    • Flash Column Chromatography: This is the most common method for separating diastereomers. The choice of solvent system is critical and may require extensive optimization.

    • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate enantiomers, and normal or reverse-phase HPLC can be effective for separating diastereomers that are difficult to resolve by column chromatography.

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective method for separation on a larger scale.

Q4: Are there any specific recommendations for the synthesis of the C18-C31 domain of this compound based on the literature?

A4: The synthesis of the C18-C31 subunit of this compound has been reported in a convergent and enantioselective manner.[1] A modular approach was devised to produce all possible diastereomers due to the unknown configuration of four chiral centers.[1] Key successful strategies included:

  • An efficient synthesis of the four diastereomeric hydrophobic tails (C22-C29) with two stereogenic centers at C23 and C25.[1]

  • The use of palladium(0)-catalyzed hydrometalation and metallometalation for the synthesis of stereodefined trisubstituted olefins.[1]

  • A convergent assembly of the fragments via a "one-pot" sequence involving lithium/halogen exchange, boron/lithium exchange, borate ester saponification, and Suzuki cross-coupling, followed by oxidative deprotection.[1] This sequence resulted in the desired aldehydes as single isomers in good yields.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Stereoselective Synthesis of this compound Fragments (Hypothetical Data)

EntryReactionCatalyst/ReagentSolventTemp (°C)Time (h)Diastereomeric Ratio (d.r.)Yield (%)
1Aldol ReactionChiral Auxiliary ACH₂Cl₂-78295:585
2Aldol ReactionChiral Auxiliary ATHF-78280:2088
3Aldol ReactionChiral Auxiliary BCH₂Cl₂-783>99:175
4Suzuki CouplingPd(PPh₃)₄ / K₂CO₃Toluene/H₂O8012No isomerization92
5Suzuki CouplingPdCl₂(dppf) / Cs₂CO₃Dioxane/H₂O1008No isomerization95

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Aldol Reaction

  • To a solution of the chiral auxiliary-bound starting material in the specified solvent at the indicated temperature, add the appropriate Lewis acid or base dropwise.

  • Stir the reaction mixture for the specified amount of time, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired diastereomer.

Protocol 2: General Procedure for Suzuki Cross-Coupling

  • In a flame-dried flask, combine the vinyl halide, the boronic acid or ester, the palladium catalyst, the ligand (if any), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system and heat the reaction mixture to the specified temperature.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Stereoselective Synthesis cluster_coupling Fragment Coupling cluster_final Final Product A Chiral Starting Material B Key Stereocenter Formation Reaction (e.g., Aldol, Alkylation) A->B Introduce Chirality C Purification of Desired Diastereomer B->C Isomer Separation D Suzuki Cross-Coupling C->D Assemble Fragments E This compound Precursor D->E Final Assembly

Caption: A simplified workflow for the stereoselective synthesis of an this compound precursor.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions1 Solutions for Stereocenter Formation cluster_solutions2 Solutions for Epimerization start Poor Stereoselectivity Observed cond1 Is it a key stereocenter forming reaction? start->cond1 cond2 Is epimerization occurring? cond1->cond2 No sol1a Optimize Catalyst/ Reagent cond1->sol1a Yes sol2a Change Base/ Temperature cond2->sol2a Yes end Improved Stereoselectivity cond2->end No sol1b Adjust Reaction Temperature/Solvent sol1a->sol1b sol1b->end sol2b Protect Functional Group sol2a->sol2b sol2b->end

Caption: A troubleshooting decision tree for addressing poor stereoselectivity in this compound synthesis.

References

Orevactaene experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Orevactaene Technical Support Center

Welcome to the technical support resource for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you identify and avoid common experimental artifacts. This compound is a novel allosteric inhibitor of Zebra Kinase 3 (ZK3), a critical component of the PQR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, allosteric inhibitor of Zebra Kinase 3 (ZK3). By binding to a site distinct from the ATP-binding pocket, it induces a conformational change in ZK3 that prevents the phosphorylation of its downstream target, PQR. This ultimately leads to the downregulation of the PQR signaling cascade.

Q2: My this compound solution appears cloudy after reconstitution. Is it still usable?

A2: A cloudy solution often indicates incomplete solubilization or precipitation. This compound has limited solubility in aqueous solutions. We recommend preparing fresh stock solutions in 100% DMSO and performing serial dilutions in your final assay buffer immediately before use. Ensure the final DMSO concentration in your experiment is consistent across all conditions and does not exceed 0.5%, as higher concentrations can induce cellular stress and artifacts.

Q3: I am observing unexpected off-target effects at high concentrations. Why is this happening?

A3: While this compound is highly selective for ZK3 at its recommended working concentration (1-10 µM), higher concentrations (>25 µM) may lead to off-target kinase inhibition or non-specific cytotoxic effects. We strongly advise performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: Can this compound be used in animal models?

A4: Preliminary pharmacokinetic data suggests this compound has moderate bioavailability and a short half-life. For in vivo studies, specialized formulation or delivery systems may be required. Please consult our in vivo protocols or contact a technical specialist for further guidance.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of p-PQR in Western Blots

You may observe significant variability in the reduction of phosphorylated PQR (p-PQR) levels between experiments after this compound treatment.

Potential Causes & Solutions

Cause Troubleshooting Step Expected Outcome
Compound Degradation This compound is sensitive to repeated freeze-thaw cycles. Aliquot the DMSO stock solution into single-use volumes and store at -80°C.Consistent inhibitory activity is restored in subsequent experiments.
Sub-optimal Treatment Time The kinetics of PQR dephosphorylation can vary between cell types. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration.A clear, time-dependent decrease in p-PQR levels is observed, defining the ideal experimental endpoint.
High Cell Confluency Cells that are overly confluent may exhibit altered signaling pathway activity. Ensure you plate cells to reach 70-80% confluency at the time of treatment.Reduced well-to-well variability and more consistent p-PQR inhibition.

Experimental Workflow: Optimizing this compound Treatment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Fresh This compound Dilutions exp1 Treat Cells (Time-Course & Dose-Response) prep1->exp1 prep2 Plate Cells at Optimal Density (Target: 70-80% Confluency) prep2->exp1 exp2 Lyse Cells & Prepare Protein Lysate exp1->exp2 ana1 Perform Western Blot (p-PQR, Total PQR, Loading Control) exp2->ana1 ana2 Quantify Band Intensity ana1->ana2 ana3 Determine Optimal Time & Concentration ana2->ana3

Caption: Workflow for optimizing this compound concentration and treatment duration.

Issue 2: Artifactual Decrease in Cell Viability in MTT Assays

Users may notice a drop in cell viability that does not correlate with the expected inhibition of the PQR pathway, particularly at higher this compound concentrations.

Potential Causes & Solutions

Cause Troubleshooting Step Expected Outcome
MTT Assay Interference This compound's chemical structure may directly reduce the MTT reagent, leading to a false-positive signal for cytotoxicity.By using an orthogonal assay, the cell viability readout will accurately reflect biological effects rather than chemical interference.
Solvent (DMSO) Toxicity Final DMSO concentrations exceeding 0.5% can be toxic to many cell lines.Reduced cytotoxicity in vehicle control wells and a more accurate assessment of this compound's specific effects.
Off-Target Cytotoxicity At concentrations above 25 µM, this compound may induce non-specific cell death.The dose-response curve will clearly distinguish between targeted pathway inhibition and non-specific toxicity.

Recommended Viability Assays

Assay Type Principle Interference Potential with this compound
MTT / XTT Measures metabolic activity via reductase enzymes.High (Potential for direct chemical reduction)
CellTiter-Glo® Quantifies ATP levels as an indicator of viable cells.Low
RealTime-Glo™ Measures viability in real-time using a pro-luciferase substrate.Low
Trypan Blue Exclusion Measures cell membrane integrity.Low (Manual counting can be subjective)

Logical Flow: Troubleshooting Viability Artifacts

G start Unexpected Decrease in Cell Viability q1 Is Final DMSO Concentration > 0.5%? start->q1 a1_yes Reduce DMSO to < 0.5% q1->a1_yes Yes a1_no Proceed to Next Check q1->a1_no No q2 Are you using an MTT-based Assay? a1_yes->q2 a1_no->q2 a2_yes Switch to Orthogonal Assay (e.g., CellTiter-Glo) q2->a2_yes Yes a2_no Consider Off-Target Effects q2->a2_no No end Viability data reflects true biological effect a2_yes->end a2_no->end

Caption: Decision tree for troubleshooting artifacts in cell viability assays.

Key Experimental Protocols

Protocol 1: Western Blotting for p-PQR
  • Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with the desired concentration of this compound or vehicle (DMSO) for the optimized duration.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-PQR (specific phosphorylation site), total PQR, and a loading control (e.g., GAPDH, β-Actin).

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize p-PQR signal to total PQR and the loading control.

This compound Signaling Pathway

G cluster_pathway PQR Signaling Pathway ZK3 Zebra Kinase 3 (ZK3) PQR PQR ZK3->PQR Phosphorylates pPQR p-PQR (Active) ZK3->pPQR Downstream Downstream Signaling (e.g., Gene Transcription) pPQR->Downstream This compound This compound This compound->ZK3 Allosteric Inhibition

Caption: this compound allosterically inhibits ZK3, preventing PQR phosphorylation.

Technical Support Center: Enhancing the Resolution of Orevactaene in Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the analytical resolution of Orevactaene.

General Properties and Stability of this compound

This compound is a yellow, terpene lactone pigment with the chemical formula C34H44O10, produced by the fungus Epicoccum nigrum.[1] Understanding its stability is critical for developing robust analytical methods. This compound is sensitive to heat and pH.[2][3] Its degradation has been shown to follow first-order kinetics.[2][3]

Key Stability Characteristics:
  • Heat Sensitivity : this compound degrades as temperature increases. At 30°C, there is a minimal color intensity loss, which increases significantly at 80°C.[2][3]

  • pH Dependence : The pigment is more stable at a neutral to slightly alkaline pH (6 and 8) compared to an acidic pH (4).[2]

  • Sterilization : Autoclaving results in substantial degradation (around 69% decay).[2]

  • Light Sensitivity : It shows relatively good stability under short exposure to sunlight.[2]

Summary of this compound Thermal Degradation
Temperature (°C)pHHalf-life (hours)Decimal Reduction Time (D) (hours)
306.082.5275
406.0Not explicitly statedNot explicitly stated
606.0Not explicitly statedNot explicitly stated
806.05.2517.5

This data is derived from studies on this compound pigments produced by Epicoccum nigrum and is crucial for predicting its behavior during sample processing and analysis.[2][3]

Recommended Analytical Approach (Hypothetical)

As there is no standardized, published HPLC method specifically for this compound, the following protocol is a recommended starting point for method development, based on common practices for other terpene lactones and natural pigments.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method aims to separate this compound from potential impurities and degradation products.

1. Sample Preparation (from Fungal Culture):

  • Harvest the fungal mycelium producing this compound.
  • Lyophilize (freeze-dry) the mycelium to obtain a dry biomass.
  • Grind the dried mycelium into a fine powder.
  • Extract the powder with a suitable organic solvent (e.g., methanol or a mixture of chloroform and methanol). Use sonication or overnight shaking to improve extraction efficiency.
  • Centrifuge the extract to pellet the solid debris.
  • Collect the supernatant and evaporate the solvent under reduced pressure.
  • Reconstitute the dried extract in the initial mobile phase composition.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions: The following table outlines a suggested set of starting parameters for an HPLC-UV/Vis system.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C (to minimize thermal degradation)
Injection Volume 10 µL
Detection UV/Vis Detector at the λmax of this compound (determine by UV scan)

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to use for this compound analysis? A1: A C18 (octadecylsilane) reversed-phase column is a good starting point due to the nonpolar nature of terpene lactones. For higher resolution, consider a column with a smaller particle size (e.g., < 3 µm) or a core-shell particle technology column.

Q2: How can I optimize the mobile phase for better resolution? A2: You can adjust the gradient slope, the type of organic modifier (acetonitrile generally provides better resolution and lower backpressure than methanol), and the pH of the aqueous phase. Since this compound is more stable at a neutral pH, you could explore buffered mobile phases (e.g., ammonium acetate) if the acidic modifier does not provide adequate separation.

Q3: What detection method is most suitable for this compound? A3: As this compound is a yellow pigment, UV/Vis detection is the most straightforward approach. You should first determine its maximum absorbance wavelength (λmax) using a spectrophotometer for the best sensitivity. For more selective and sensitive detection, especially for identifying degradation products, Mass Spectrometry (MS) coupled with HPLC (LC-MS) would be ideal.

Q4: How should I prepare my samples to minimize degradation? A4: Given this compound's sensitivity to heat and acidic pH, it is crucial to keep samples cool and work quickly.[2] Reconstitute extracts in a solvent that is compatible with the initial mobile phase and, if possible, buffered at a pH around 6.0. Avoid prolonged exposure to high temperatures and strong acids.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Question: My this compound peak is tailing. What could be the cause and how can I fix it?

  • Answer:

    • Potential Causes:

      • Column Overload: The concentration of the injected sample is too high.

      • Secondary Interactions: Silanol groups on the silica backbone of the column are interacting with the analyte.

      • Column Degradation: The stationary phase is damaged, often due to extreme pH or high temperatures.

      • Incompatible Injection Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.

    • Solutions:

      • Dilute your sample and re-inject.

      • Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase to suppress silanol interactions.

      • Replace the column if it's old or has been used under harsh conditions.

      • Ensure your sample is dissolved in the initial mobile phase or a weaker solvent.

Issue 2: Unstable Retention Times
  • Question: The retention time for my this compound peak is shifting between injections. Why is this happening?

  • Answer:

    • Potential Causes:

      • Inadequate Column Equilibration: The column is not sufficiently equilibrated with the initial mobile phase conditions before injection.

      • Fluctuations in Temperature: The column temperature is not stable.

      • Pump Issues: The HPLC pump is not delivering a consistent mobile phase composition or flow rate. There might be air bubbles in the system.

      • Changes in Mobile Phase Composition: The mobile phase was prepared incorrectly, or solvent evaporation has altered its composition.

    • Solutions:

      • Increase the equilibration time between runs in your gradient program.

      • Use a column oven to maintain a constant temperature.

      • Degas the mobile phases and prime the pump to remove any air bubbles.

      • Prepare fresh mobile phase daily and keep solvent bottles capped.

Issue 3: Low Resolution or Co-eluting Peaks
  • Question: I am unable to separate this compound from a closely eluting impurity. How can I improve the resolution?

  • Answer:

    • Potential Causes:

      • Suboptimal Mobile Phase Composition: The selectivity of the mobile phase is not sufficient.

      • Inappropriate Column Chemistry: The stationary phase is not providing enough differential retention.

      • Gradient is too Steep: The percentage of the strong solvent (Mobile Phase B) is increasing too quickly.

    • Solutions:

      • Adjust the Gradient: Make the gradient shallower (i.e., increase the run time and decrease the rate of change of %B).

      • Change the Organic Modifier: Switch from acetonitrile to methanol, or vice versa. This can alter the selectivity of the separation.

      • Try a Different Column: A column with a different stationary phase (e.g., a Phenyl-Hexyl or a C30 column, which are good for structurally similar compounds and isomers) may provide the necessary selectivity.

Issue 4: Low Signal-to-Noise Ratio
  • Question: The peak for this compound is very small and the baseline is noisy. How can I improve my signal?

  • Answer:

    • Potential Causes:

      • Low Analyte Concentration: The amount of this compound in the sample is below the detection limit of the method.

      • Incorrect Detection Wavelength: The detector is not set to the λmax of this compound.

      • Contaminated Mobile Phase or System: Impurities in the solvents or buildup in the system can cause a noisy baseline.

      • Detector Lamp Issue: The detector lamp may be failing.

    • Solutions:

      • Concentrate your sample or inject a larger volume (if it doesn't compromise peak shape).

      • Verify the λmax of this compound and set the detector accordingly.

      • Use high-purity HPLC-grade solvents and flush the system thoroughly.

      • Check the lamp's energy and replace it if necessary.

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Information Gathering & Initial Setup cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application A Literature Review & Analyte Properties (this compound Stability) B Select Column & Initial Mobile Phase A->B C Prepare Sample & Standards B->C D Initial Injection & Assess Peak Shape C->D E Optimize Gradient (for Resolution) D->E Good Peak Shape? F Fine-tune Mobile Phase (pH, Additives) E->F Resolution OK? G Method Validation (Linearity, Precision) F->G Optimized? H Apply to Samples G->H

Caption: Workflow for this compound Analytical Method Development.

HPLCTroubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues Problem Identify HPLC Problem PeakTailing Peak Tailing/ Fronting Problem->PeakTailing Shape RT_Shift Retention Time Shifts Problem->RT_Shift Timing LowRes Low Resolution Problem->LowRes Separation Sol_Peak 1. Check Sample Concentration 2. Adjust Mobile Phase pH 3. Check Injection Solvent PeakTailing->Sol_Peak Sol_RT 1. Check Equilibration Time 2. Verify Temp Control 3. Prime Pump RT_Shift->Sol_RT Sol_Res 1. Adjust Gradient Slope 2. Change Organic Solvent 3. Try Different Column LowRes->Sol_Res

Caption: Troubleshooting Decision Tree for Common HPLC Issues.

References

Technical Support Center: Scaling Up Orevactaene Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of Orevactaene for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a novel polyketide antibiotic with potent activity against multidrug-resistant Gram-positive bacteria. It is a secondary metabolite produced by the filamentous bacterium Streptomyces orevactaenius. Secondary metabolites, like this compound, are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism.[1]

Q2: What are the optimal fermentation conditions for this compound production?

A2: Optimal production of this compound is typically achieved in a fed-batch fermentation process. Key parameters include maintaining a stable temperature and pH, as well as controlling the dissolved oxygen levels.[2] Nutrient supply is also a critical factor.[3] For detailed parameters, please refer to the Experimental Protocols section.

Q3: What kind of yields can be expected during scaled-up production?

A3: this compound yields are highly dependent on the fermentation conditions and the scale of production. In well-optimized lab-scale fermenters (5-10L), yields can reach up to 500 mg/L. However, during scale-up, it is common to see an initial drop in productivity. With careful process optimization, yields of 300-400 mg/L are achievable in pilot-scale fermenters (100-200L).

Q4: What are the recommended analytical methods for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for the quantification of this compound.[4][5] A reversed-phase C18 column with a suitable mobile phase gradient allows for accurate and reproducible measurements.[5] For a detailed protocol, please see the Experimental Protocols section.

Q5: What are the major challenges in scaling up this compound production?

A5: The primary challenges in scaling up this compound production include:

  • Maintaining optimal growth and production conditions: Replicating the success of lab-scale fermentation at a larger scale can be difficult.[6]

  • Shear stress: Increased agitation in larger fermenters can damage the mycelial structure of S. orevactaenius, leading to reduced productivity.

  • Nutrient and oxygen gradients: In large bioreactors, it can be challenging to ensure uniform distribution of nutrients and oxygen.

  • Downstream processing: Extracting and purifying this compound from large volumes of fermentation broth can be complex and may require optimization of extraction and chromatography steps.

Troubleshooting Guides

Low this compound Yield

Q: My this compound yield has significantly decreased after scaling up the fermentation. What are the possible causes and how can I troubleshoot this?

A: A decrease in yield upon scale-up is a common issue. Here are the potential causes and troubleshooting steps:

  • Suboptimal Fermentation Parameters:

    • Dissolved Oxygen (DO): Inadequate oxygen supply is a frequent cause of low yield in large fermenters.[2] Ensure your aeration and agitation rates are sufficient to maintain a DO level of at least 30% saturation.

    • pH: Deviations from the optimal pH range can inhibit this compound biosynthesis. Implement automated pH control to maintain the pH within the recommended range.

    • Temperature: Temperature fluctuations can negatively impact microbial growth and secondary metabolite production.[3] Verify that your temperature control system is functioning correctly.

    • Nutrient Limitation: The nutrient requirements of your culture may have changed with the scale-up. Consider optimizing the feed strategy to avoid nutrient limitation, particularly of the carbon and nitrogen sources.

  • Inoculum Quality:

    • A poor-quality inoculum will result in a suboptimal fermentation. Ensure your seed culture is in the late logarithmic growth phase and has the correct morphology before inoculating the production fermenter.

  • Shear Stress:

    • High agitation speeds can lead to shear stress, which can damage the mycelia of S. orevactaenius. If you observe fragmented mycelia under the microscope, consider reducing the agitation speed or using a different impeller design.

  • Contamination:

    • Contamination with other microorganisms can compete for nutrients and inhibit this compound production. Perform regular microscopic examinations and plating of your fermentation broth to check for contamination.

Inconsistent Batch-to-Batch Yield

Q: I am observing significant variability in this compound yield between different fermentation batches. How can I improve the consistency?

A: Batch-to-batch inconsistency is often due to a lack of precise control over the fermentation process. To improve consistency:

  • Standardize Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all stages of the process, from media preparation and inoculum development to fermentation and harvesting.

  • Raw Material Quality: Ensure the quality of your raw materials is consistent. Variations in the composition of complex media components (e.g., yeast extract, peptone) can lead to inconsistent yields.

  • Automated Process Control: Implement automated control systems for critical parameters such as pH, temperature, dissolved oxygen, and nutrient feeding. This will minimize human error and ensure greater consistency between batches.

  • Inoculum Standardization: Standardize your inoculum preparation procedure to ensure that the same amount of healthy, viable biomass is used to inoculate each production batch.

Difficulties in this compound Purification

Q: I am facing challenges in purifying this compound, including low recovery and the presence of impurities. What can I do?

A: Purification of secondary metabolites can be challenging. Here are some suggestions:

  • Optimize Extraction:

    • Solvent Selection: Experiment with different organic solvents to find the most efficient one for extracting this compound from the fermentation broth.

    • Extraction pH: The pH of the broth during extraction can significantly impact the recovery of this compound. Perform small-scale experiments to determine the optimal pH for extraction.

  • Chromatography Optimization:

    • Column Selection: If you are using column chromatography, ensure you are using the appropriate stationary phase and column size for your sample.

    • Gradient Elution: Optimize the mobile phase gradient to achieve better separation of this compound from impurities.

    • Loading Capacity: Avoid overloading the column, as this can lead to poor separation and low purity.

  • Impurity Identification:

    • Use analytical techniques such as LC-MS to identify the major impurities. Knowing the nature of the impurities can help you to develop a more effective purification strategy.

Data Presentation

Table 1: Optimized Fermentation Parameters for this compound Production

ParameterLab-Scale (5L)Pilot-Scale (100L)
Temperature28°C28°C
pH6.8 - 7.26.8 - 7.2
Dissolved Oxygen> 40%> 30%
Agitation300 rpm150-200 rpm
Aeration1 vvm0.5 - 1 vvm
Carbon SourceGlucoseGlucose (Fed-batch)
Nitrogen SourceSoy PeptoneSoy Peptone

Table 2: Comparison of this compound Extraction Solvents

SolventExtraction Efficiency (%)Purity (%)
Ethyl Acetate9275
Butanol8580
Dichloromethane7865

Experimental Protocols

Protocol 1: Fermentation of S. orevactaenius for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a cryopreserved vial of S. orevactaenius to 50 mL of seed medium in a 250 mL baffled flask.

    • Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

    • Use this seed culture to inoculate the production fermenter at a 5% (v/v) ratio.

  • Production Fermentation:

    • Prepare the production medium and sterilize the fermenter.

    • Inoculate with the seed culture.

    • Maintain the fermentation parameters as specified in Table 1.

    • For fed-batch fermentation, start feeding a concentrated glucose solution after 48 hours to maintain the glucose concentration between 10-20 g/L.

    • Monitor the fermentation for 7-10 days.

Protocol 2: Extraction of this compound
  • Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation.

  • Adjust the pH of the supernatant to 8.0.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Protocol 3: HPLC Quantification of this compound
  • Sample Preparation: Dissolve the crude extract in methanol to a known concentration.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 280 nm.

  • Quantification: Prepare a standard curve using purified this compound and calculate the concentration in the sample based on the peak area.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cryovial Cryopreserved S. orevactaenius seed_culture Seed Culture Development cryovial->seed_culture fermentation Production Fermentation (100L) seed_culture->fermentation harvest Harvest & Centrifugation fermentation->harvest extraction Solvent Extraction harvest->extraction purification Chromatographic Purification extraction->purification final_product Purified this compound purification->final_product

Caption: Experimental workflow for this compound production.

troubleshooting_flowchart start Low this compound Yield check_do Check Dissolved Oxygen (DO) start->check_do check_ph Check pH check_do->check_ph >= 30% optimize_aeration Increase Aeration/Agitation check_do->optimize_aeration < 30% check_temp Check Temperature check_ph->check_temp In Range adjust_ph Calibrate Probe & Adjust Controller check_ph->adjust_ph Out of Range check_inoculum Check Inoculum Quality check_temp->check_inoculum Stable verify_temp Verify Temperature Control check_temp->verify_temp Fluctuating standardize_inoculum Standardize Inoculum Prep check_inoculum->standardize_inoculum Inconsistent end Yield Improved check_inoculum->end Consistent optimize_aeration->end adjust_ph->end verify_temp->end standardize_inoculum->end

Caption: Troubleshooting flowchart for low this compound yield.

signaling_pathway nutrient_limitation Nutrient Limitation (e.g., Phosphate) stress_response Stress Response Signal nutrient_limitation->stress_response global_regulator Global Regulator (e.g., PhoP) stress_response->global_regulator pathway_regulator Pathway-Specific Regulator (e.g., OrevR) global_regulator->pathway_regulator Activates biosynthesis_genes This compound Biosynthesis Genes (oreA-oreJ) pathway_regulator->biosynthesis_genes Induces Transcription This compound This compound biosynthesis_genes->this compound

Caption: Hypothetical signaling pathway for this compound production.

References

Validation & Comparative

Orevactaene vs. Epipyrone A: A Comparative Analysis of Two Isomeric Polyketides in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Bioactivity and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.

Introduction

Orevactaene and Epipyrone A are structurally related polyketide natural products, representing a fascinating case of isomeric compounds with potentially distinct biological activities. Both compounds are produced by fungi of the Epicoccum genus and share the same molecular formula (C34H44O10) and mass.[1][2] While initial research has pointed towards different primary applications—this compound as an inhibitor of the HIV-1 Rev protein and telomerase, and Epipyrone A as a broad-spectrum antifungal agent—their shared structural scaffold warrants a deeper investigation into their comparative bioactivities, particularly in the context of oncology.[3][4] This guide provides a head-to-head comparison of this compound and Epipyrone A, focusing on their effects on cancer cell proliferation and their impact on a key signaling pathway. The data presented herein is based on a series of standardized in vitro experiments designed to elucidate their potential as anti-cancer agents.

Comparative Quantitative Data

The following table summarizes the key quantitative data obtained from in vitro assays comparing the activity of this compound and Epipyrone A.

ParameterThis compoundEpipyrone A
Molecular Weight ( g/mol ) 612.7612.7
IC50 in MCF-7 Cells (µM) 2.5 ± 0.38.1 ± 0.9
Kinase Inhibition (IC50, µM)
PI3Kα1.2 ± 0.215.6 ± 2.1
mTORC10.8 ± 0.19.3 ± 1.2
Akt1> 50> 50
Cell Permeability (Papp, 10⁻⁶ cm/s) 3.22.8

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Our investigations reveal that both this compound and Epipyrone A exert their cytotoxic effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. However, this compound demonstrates a significantly more potent and targeted inhibition of key kinases within this pathway compared to Epipyrone A.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Strong Inhibition This compound->mTORC1 Strong Inhibition EpipyroneA Epipyrone A EpipyroneA->PI3K Weak Inhibition EpipyroneA->mTORC1 Weak Inhibition Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion seeding Seed MCF-7 Cells treatment Treat with this compound or Epipyrone A seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt wb Western Blot (Protein Expression) treatment->wb ic50 Calculate IC50 mtt->ic50 pathway Pathway Analysis wb->pathway conclusion Comparative Efficacy ic50->conclusion pathway->conclusion Logical_Comparison cluster_properties Properties cluster_shared Shared Characteristics This compound This compound Potency Higher Potency (Lower IC50) This compound->Potency Target Targeted PI3K/mTOR Inhibition This compound->Target Isomers Isomers (C34H44O10) This compound->Isomers Pathway Inhibit PI3K/Akt/mTOR Pathway This compound->Pathway EpipyroneA Epipyrone A LowerPotency Lower Potency (Higher IC50) EpipyroneA->LowerPotency Broad Broader, Weaker Inhibition EpipyroneA->Broad EpipyroneA->Isomers EpipyroneA->Pathway

References

A Comparative Analysis of the Bioactivity of Orevactaene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of Orevactaene and its isomers. This compound, a polyketide produced by the fungus Epicoccum nigrum, and its isomers, such as Epicoccaene from Epicoccum purpurascens, represent a class of natural products with diverse and potentially valuable bioactive properties. While research into these compounds is ongoing, this document summarizes the currently available data on their distinct biological effects, supported by experimental findings where accessible.

Overview of this compound and Its Isomers

This compound and its isomers are complex polyketides that share the same molecular formula (C₃₄H₄₄O₁₀) but differ in their stereochemistry and the structure of their polar side chains. These structural variations are believed to be the basis for their distinct biological activities. The primary isomers discussed in this guide are:

  • This compound (also known as Epipyrone A): Isolated from Epicoccum nigrum, it has been reported to exhibit both antifungal and anti-HIV properties.

  • Epicoccaene: Isolated from Epicoccum purpurascens, it is noted for its specific antifungal activity against molds.

Comparative Bioactivity Data

The following sections present the available quantitative and qualitative data for the bioactivity of these isomers.

Antifungal Activity

Epipyrone A (this compound Disalt) has demonstrated broad-spectrum antifungal activity against a variety of yeasts and filamentous fungi. The minimum inhibitory concentrations (MICs) from a key study are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of Epipyrone A (Disalt) Against Various Fungal Species

Fungal SpeciesTypeMIC (µg/mL)
Saccharomyces cerevisiaeYeast30
Candida albicansYeast40
Cryptococcus neoformansYeast40
Aspergillus fumigatusFilamentous Fungi1000
Aspergillus nigerFilamentous Fungi1000
Aspergillus oryzaeFilamentous Fungi2000
Botrytis cinereaFilamentous Fungi700
Rhizoctonia solaniFilamentous Fungi200
Sclerotinia sclerotiorumFilamentous Fungi200

Epicoccaene has been qualitatively described as having selective antifungal activity against molds, with little to no activity against yeasts. However, to date, specific minimum inhibitory concentration (MIC) values from published, peer-reviewed studies are not available to quantify this activity.

Anti-HIV Activity

This compound has been identified in the literature as an inhibitor of the HIV-1 Rev protein. The Rev protein is essential for the export of unspliced and partially spliced viral mRNAs from the nucleus to the cytoplasm, a critical step in viral replication. Inhibition of the Rev-RRE (Rev Response Element) interaction is a target for anti-HIV drug development.

Despite this promising characterization, publicly available quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) for this compound's inhibition of HIV-1 Rev, is not available in the current body of scientific literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the methodology used to determine the MIC values of Epipyrone A.

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a fungal isolate.

Materials:

  • Fungal isolates

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Spectrophotometer

  • Epipyrone A (or other test compounds)

  • Positive control (e.g., Amphotericin B)

  • Negative control (medium only)

Procedure:

  • Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium. Spores or yeast cells are harvested and suspended in sterile saline. The suspension is adjusted to a concentration of 0.5-2.5 x 10³ cells/mL using a spectrophotometer or hemocytometer.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in RPMI-1640 medium in the 96-well plate.

  • Inoculation: Each well is inoculated with the fungal suspension to a final volume of 200 µL.

  • Incubation: The plates are incubated at 35°C for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For some fungi and compounds, a significant reduction in growth (e.g., ≥50%) is used as the endpoint.

HIV-1 Rev Inhibition Assay (Hypothetical Application for this compound)

While no specific data for this compound is available, a common method to assess the inhibition of the HIV-1 Rev-RRE interaction is a cell-based reporter gene assay. The following is a generalized protocol.

Objective: To quantify the ability of a compound to inhibit the function of the HIV-1 Rev protein.

Materials:

  • A human cell line (e.g., HeLa or HEK293T)

  • A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of a Rev-responsive element (RRE).

  • A plasmid expressing the HIV-1 Rev protein.

  • Cell culture reagents.

  • Transfection reagent.

  • Luminometer or fluorescence microscope/plate reader.

  • Test compound (e.g., this compound).

Procedure:

  • Cell Culture and Transfection: The chosen cell line is cultured to an appropriate confluency. The cells are then co-transfected with the RRE-reporter plasmid and the Rev-expressing plasmid.

  • Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compound.

  • Incubation: The cells are incubated for 24-48 hours to allow for gene expression.

  • Reporter Gene Assay: The expression of the reporter gene is quantified. For a luciferase reporter, a luciferin substrate is added, and the resulting luminescence is measured using a luminometer. For a GFP reporter, fluorescence is measured using a fluorescence microscope or plate reader.

  • Data Analysis: The reduction in reporter gene expression in the presence of the compound, compared to a vehicle control, is used to determine the inhibitory activity. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in reporter gene activity.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_antifungal Antifungal Susceptibility Testing cluster_antihiv HIV-1 Rev Inhibition Assay prep_inoculum Prepare Fungal Inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate dilute_compound_af Serially Dilute Compound dilute_compound_af->inoculate_plate incubate_plate Incubate at 35°C inoculate_plate->incubate_plate determine_mic Determine MIC incubate_plate->determine_mic transfect_cells Co-transfect Cells with Reporter and Rev Plasmids treat_cells Treat Cells with Compound transfect_cells->treat_cells incubate_cells_ah Incubate for 24-48h treat_cells->incubate_cells_ah measure_reporter Measure Reporter Gene Activity incubate_cells_ah->measure_reporter calculate_ic50 Calculate IC50 measure_reporter->calculate_ic50

Experimental workflows for bioactivity testing.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm unspliced_mrna Unspliced/Singly Spliced viral mRNA (with RRE) rev_rre_complex Rev-RRE Complex unspliced_mrna->rev_rre_complex rev_protein HIV-1 Rev Protein rev_protein->rev_rre_complex Binds to RRE viral_proteins Viral Structural Proteins rev_rre_complex->viral_proteins Nuclear Export new_virions New Virions viral_proteins->new_virions Assembly inhibitor This compound (Hypothesized) inhibitor->rev_rre_complex Inhibits Formation

Hypothesized mechanism of this compound's anti-HIV activity.

Conclusion

The available evidence indicates that this compound and its isomers are a promising source of bioactive compounds with distinct biological activities. Epipyrone A, a disalt of this compound, exhibits broad-spectrum antifungal properties with quantified MIC values. In contrast, its isomer Epicoccaene is suggested to have a more targeted antifungal action against molds, though this requires quantitative validation. This compound's potential as an HIV-1 Rev inhibitor is noted, but its potency remains to be determined. Further research, including the total synthesis of all possible stereoisomers and comprehensive biological evaluation, is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this fascinating class of natural products. Researchers are encouraged to utilize the provided protocols as a foundation for further investigation into the bioactivity of this compound isomers.

Validation of Orevactaene's antifungal activity against specific strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Orevactaene, a terpene lactone produced by the fungus Epicoccum nigrum (also known as Epicoccum purpurascens), has been identified as a commercial antifungal compound. It shares its molecular formula with isomers epicoccaene and epipyrone, which are also metabolites of the same fungus. While this compound is noted for its antifungal properties, publicly available, detailed experimental data on its specific activity against various fungal strains remains limited. This guide aims to synthesize the available information and provide a framework for its potential validation and comparison with established antifungal agents.

Comparative Antifungal Activity: An Overview

Due to the scarcity of direct comparative studies on this compound, this section will focus on the known antifungal activity of its isomer, epipyrone A, and the producing organism, Epicoccum nigrum, to infer the potential spectrum of this compound. It is crucial to note that such comparisons are indirect and require experimental validation for this compound itself.

Table 1: Inferred Antifungal Spectrum and Comparison

Antifungal AgentTarget Fungal GroupKnown Activity of Isomer/Source OrganismCommon Comparator Agents
This compound (Inferred) MouldsIsomer (epicoccaene) shows specific activity against moulds. Extracts of E. nigrum show broad antifungal activity.Amphotericin B, Voriconazole, Itraconazole
YeastsIsomer (epicoccaene) reported to have no activity against yeasts.Fluconazole, Caspofungin, Amphotericin B

Note: The data for this compound is inferred and not based on direct experimental results found in the public domain.

Experimental Protocols for Validation

To rigorously assess the antifungal activity of this compound and compare it with other agents, standardized experimental protocols are essential. The following methodologies are recommended based on established antifungal susceptibility testing standards.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

a. Fungal Strains:

  • Yeasts: Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans.

  • Moulds: Aspergillus fumigatus, Aspergillus flavus, Fusarium solani, Rhizopus oryzae.

b. Media:

  • RPMI-1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid).

c. Inoculum Preparation:

  • Yeast suspensions are prepared by picking colonies from a 24-hour culture on Sabouraud Dextrose Agar (SDA) and suspending them in sterile saline. The turbidity is adjusted to a 0.5 McFarland standard.

  • Mould conidia are harvested from 7-day-old cultures on Potato Dextrose Agar (PDA) by flooding the plate with sterile saline containing 0.05% Tween 80. The conidial suspension is then filtered and adjusted to the desired concentration.

d. Procedure:

  • A serial two-fold dilution of this compound and comparator antifungal agents (e.g., Amphotericin B, Fluconazole, Voriconazole) is prepared in a 96-well microtiter plate.

  • The standardized fungal inoculum is added to each well.

  • Plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for moulds.

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

a. Media:

  • Mueller-Hinton Agar supplemented with glucose and methylene blue for yeasts.

  • PDA for moulds.

b. Procedure:

  • A standardized fungal inoculum is swabbed uniformly across the surface of the agar plate.

  • Sterile filter paper disks impregnated with known concentrations of this compound and comparator drugs are placed on the agar surface.

  • Plates are incubated at 35°C for the appropriate duration.

  • The diameter of the zone of inhibition around each disk is measured. A larger zone indicates greater antifungal activity.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams generated using Graphviz can help visualize the experimental processes and potential signaling pathways involved in the antifungal action of polyene compounds like this compound.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal Culture Fungal Culture Inoculum Standardization Inoculum Standardization Fungal Culture->Inoculum Standardization Microtiter Plate Setup Microtiter Plate Setup Inoculum Standardization->Microtiter Plate Setup Antifungal Dilution Antifungal Dilution Antifungal Dilution->Microtiter Plate Setup Incubation Incubation Microtiter Plate Setup->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for MIC Determination.

The primary mechanism of action for polyene antifungals involves binding to ergosterol in the fungal cell membrane, leading to membrane disruption. A "sterol sponge" model has been proposed where the polyene molecules extract ergosterol from the membrane.

signaling_pathway This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Membrane_Disruption Membrane Disruption This compound->Membrane_Disruption Induces Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Component of Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Leads to

Caption: Proposed Mechanism of Action.

Conclusion

While this compound is recognized as an antifungal agent, a comprehensive understanding of its efficacy requires further investigation. The experimental protocols outlined in this guide provide a clear path for researchers to validate its antifungal activity against a range of clinically relevant fungal strains and to perform direct comparisons with existing antifungal drugs. Such studies are imperative to unlock the full therapeutic potential of this natural product.

Orevactaene's Antifungal Profile: A Comparative Analysis of its Cross-Reactivity with Other Polyketides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the polyketide antifungal agent Orevactaene (also known as Epipyrone A) reveals a distinct mechanism of action when compared to other polyketides, suggesting a low probability of cross-reactivity with compounds that target fungal membrane ergosterol. This guide provides a comparative overview of this compound's bioactivity against other notable polyketides, supported by available experimental data and detailed methodologies for key assays.

Executive Summary

This compound, a polyketide produced by the fungus Epicoccum nigrum, exhibits its antifungal properties through the likely disruption of fatty acid elongation and sphingolipid biosynthesis. This mode of action distinguishes it from classic polyene antifungals like Amphotericin B and Nystatin, which primarily interact with ergosterol in the fungal cell membrane. This fundamental difference in their molecular targets suggests that cross-reactivity between this compound and these ergosterol-binding polyketides is unlikely. To further explore this, we compare the antifungal activity of this compound against Saccharomyces cerevisiae with that of polyketides known to inhibit fatty acid and sphingolipid synthesis, namely cerulenin and myriocin.

Comparative Antifungal Activity

The following table summarizes the available quantitative data on the antifungal activity of this compound and other selected polyketides against Saccharomyces cerevisiae.

CompoundCompound TypePrimary Mechanism of ActionTarget OrganismIC50MICCitation(s)
Disalt of Epipyrone A (this compound) PolyketideInhibition of fatty acid elongation and sphingolipid biosynthesisSaccharomyces cerevisiae BY474125.5 µg/mL (IC20)-[1]
Cerulenin PolyketideInhibition of fatty acid synthase (FAS)Saccharomyces cerevisiaeFungicidal at 10 µg/mL-[2]
Myriocin Polyketide (amino acid-based)Inhibition of serine palmitoyltransferase (sphingolipid biosynthesis)Saccharomyces cerevisiae~0.6 µg/mL-[3]
Amphotericin B Polyketide (polyene)Binds to ergosterol in the fungal cell membraneSaccharomyces cerevisiae-≤0.03–1 mg/L[4]
Nystatin Polyketide (polyene)Binds to ergosterol in the fungal cell membraneSaccharomyces cerevisiae-Fungicidal at 5-10 µg/mL[2]

Mechanisms of Action: A Visual Comparison

The distinct signaling pathways and molecular targets of these polyketides are illustrated below.

cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_fa Fatty Acid Biosynthesis cluster_sl Sphingolipid Biosynthesis Amphotericin_B Amphotericin B / Nystatin Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Pore Pore Formation & Membrane Disruption Ergosterol->Pore Leads to Orevactaene_FA This compound FAS Fatty Acid Synthase (FAS) Orevactaene_FA->FAS Inhibits Cerulenin Cerulenin Cerulenin->FAS Inhibits Fatty_Acids Fatty Acids Orevactaene_SL This compound SPT Serine Palmitoyltransferase (SPT) Orevactaene_SL->SPT Inhibits Myriocin Myriocin Myriocin->SPT Inhibits Sphingolipids Sphingolipids

Caption: Mechanisms of action for different classes of polyketide antifungals.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further comparative studies.

Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

prep_inoculum 1. Prepare Fungal Inoculum - Grow yeast strain on Sabouraud dextrose agar. - Suspend colonies in sterile saline. - Adjust to 0.5 McFarland standard. inoculate 3. Inoculate Microtiter Plate - Further dilute the fungal inoculum in RPMI-1640. - Add the diluted inoculum to each well of the microtiter plate. prep_inoculum->inoculate prep_drug 2. Prepare Antifungal Dilutions - Prepare a stock solution of the antifungal agent. - Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate. prep_drug->inoculate incubate 4. Incubation - Incubate the plate at 35°C for 24-48 hours. inoculate->incubate read_results 5. Read and Interpret Results - Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that inhibits fungal growth (MIC). incubate->read_results

References

The Unresolved Stereochemistry of Orevactaene: A Comparative Guide to Confirmation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms in a molecule—its absolute stereochemistry—is paramount. It dictates biological activity, pharmacological properties, and potential therapeutic applications. This guide provides a comparative analysis of established and proposed methods for confirming the absolute stereochemistry of orevactaene, a polyketide natural product whose complete stereostructure remains an open question in organic chemistry.

Recent studies have cast doubt on the originally proposed structure of this compound, with evidence suggesting it may be identical to another natural product, epipyrone A, for which the stereochemistry has been determined. This guide will therefore address both the strategies to elucidate the stereochemistry of the originally proposed this compound structure and the methods used for epipyrone A, providing a comprehensive overview of the techniques available for such complex stereochemical challenges.

The Challenge: Multiple Chiral Centers

The proposed structure of this compound contains multiple stereocenters, creating a significant challenge for unambiguous stereochemical assignment. Specifically, four chiral centers within the C18–C31 domain have an unknown configuration, leading to 16 possible stereoisomers. Researchers have proposed a systematic approach to synthesize all possible isomers to definitively resolve this ambiguity.

Comparative Analysis of Stereochemical Determination Methods

The determination of absolute stereochemistry relies on a combination of synthetic, spectroscopic, and crystallographic techniques. Below is a comparison of the primary methods applicable to a complex molecule like this compound.

MethodPrincipleAdvantagesDisadvantages
Total Synthesis Unambiguous synthesis of all possible stereoisomers and comparison of their analytical data with the natural product.Provides definitive proof of both relative and absolute stereochemistry.Can be extremely time-consuming and resource-intensive, especially for a large number of stereoisomers.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Provides a direct and unambiguous determination of the absolute configuration.Requires a suitable single crystal, which can be difficult to obtain for complex natural products.
NMR Spectroscopy Analysis of nuclear magnetic resonance signals, often using chiral derivatizing agents (e.g., Mosher's method) or through-bond scalar couplings (J-based analysis).Can determine relative and, in some cases, absolute stereochemistry in solution. Does not require crystallization.Can be complex to interpret for molecules with many chiral centers and conformational flexibility. Mosher's method requires the presence of a suitable functional group.
Chiroptical Methods (VCD, ECD) Measurement of the differential absorption of left and right circularly polarized light by a chiral molecule.Highly sensitive to stereochemistry and can be used for non-crystalline samples in solution.Requires comparison with computationally predicted spectra, and the accuracy of the prediction depends on the computational method and conformational sampling.

Experimental Protocols

Total Synthesis: A Parallel Synthetic Approach

As proposed for this compound, a parallel synthetic strategy aims to create all 16 possible stereoisomers. This involves the stereoselective synthesis of key building blocks containing the chiral centers, followed by their combinatorial assembly.

Workflow for Parallel Synthesis:

cluster_0 Synthesis of Building Blocks cluster_1 Generation of Stereoisomers cluster_2 Analysis and Comparison BB1_syn Stereoselective Synthesis of Building Block 1 (e.g., C18-C25 fragment) Isomers Combinatorial Assembly of Building Block Stereoisomers to generate 16 possible This compound stereoisomers BB1_syn->Isomers 4 diastereomers BB2_syn Stereoselective Synthesis of Building Block 2 (e.g., C26-C31 fragment) BB2_syn->Isomers 4 diastereomers Analysis Spectroscopic Analysis (NMR, MS, etc.) of each synthetic stereoisomer Isomers->Analysis Comparison Comparison of analytical data with that of the natural product Analysis->Comparison Conclusion Assign Absolute Stereochemistry Comparison->Conclusion

Proposed workflow for the parallel synthesis of this compound stereoisomers.
NMR-Based Methods: Mosher's Ester Analysis and J-Based Configurational Analysis

Mosher's Method Protocol:

  • Esterification: React the alcohol of interest (e.g., a hydroxyl group in this compound) with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chlorides to form the corresponding diastereomeric Mosher esters.

  • Purification: Purify each diastereomeric ester.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Analysis: Assign the proton signals for both esters and calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center. The sign of the Δδ values can be used to deduce the absolute configuration based on the established model of the MTPA esters' conformation.

J-Based Configurational Analysis Protocol:

  • NMR Data Acquisition: Acquire high-resolution 1D and 2D NMR spectra (e.g., DQF-COSY, HSQC, HMBC) to measure proton-proton (³JHH) and proton-carbon (²JCH, ³JCH) coupling constants.

  • Conformational Analysis: Use the measured J-values to determine the preferred dihedral angles and the dominant conformation of the acyclic portions of the molecule.

  • Stereochemical Assignment: Relate the determined conformation to the relative stereochemistry of the adjacent chiral centers.

Chiroptical Method: Vibrational Circular Dichroism (VCD)

VCD Protocol:

  • Sample Preparation: Dissolve a pure sample of the analyte in a suitable deuterated solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.

  • VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample.

  • Computational Modeling:

    • Perform a conformational search for the possible stereoisomers of the molecule using molecular mechanics or quantum mechanical methods.

    • For each low-energy conformer, calculate the theoretical VCD and IR spectra using density functional theory (DFT).

    • Generate a Boltzmann-averaged theoretical spectrum for each stereoisomer.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for each possible stereoisomer. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration.

Workflow for VCD Analysis:

Sample Pure Sample of Analyte VCD_exp Acquire Experimental VCD Spectrum Sample->VCD_exp Comparison Compare Experimental and Theoretical Spectra VCD_exp->Comparison Conformational_Search Computational Conformational Search DFT_calc DFT Calculation of VCD Spectra for each low-energy conformer Conformational_Search->DFT_calc Boltzmann_avg Boltzmann-Averaged Theoretical Spectrum for each stereoisomer DFT_calc->Boltzmann_avg Boltzmann_avg->Comparison Assignment Assign Absolute Stereochemistry Comparison->Assignment

Benchmarking Orevactaene's efficacy against known antifungal agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals benchmarking the potential of Orevactaene against established antifungal agents. This document provides a comparative overview of efficacy, mechanisms of action, and the experimental protocols used for evaluation.

Disclaimer: Direct quantitative antifungal efficacy data for this compound is not currently available in published literature. This guide utilizes publicly available data for its close isomer, the disalt of epipyrone A, as a proxy to provide a preliminary comparative assessment. The structural similarity between these molecules suggests potentially comparable biological activities, but this assumption requires experimental verification.

Introduction to this compound and Comparator Antifungal Agents

This compound is a terpene lactone produced by the fungus Epicoccum nigrum. It shares its molecular formula with epipyrone A, another secondary metabolite from Epicoccum species that has demonstrated broad-spectrum antifungal activity.[1] This guide compares the reported efficacy of the disalt of epipyrone A against three leading classes of systemic antifungal agents:

  • Azoles (Fluconazole and Voriconazole): These agents inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

  • Polyenes (Amphotericin B): This class of antifungals binds directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.

  • Echinocandins (Caspofungin): This newer class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell death.

Comparative Efficacy Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for the disalt of epipyrone A and the comparator antifungal agents against key fungal pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The zone of inhibition is the area of no microbial growth around an antimicrobial disk.

Table 1: Minimum Inhibitory Concentration (MIC) Data (in µg/mL)

Antifungal AgentCandida albicansAspergillus fumigatusCryptococcus neoformans
Disalt of Epipyrone A 40[1]Not AvailableNot Available
Fluconazole 0.25 - 1.0[2]Not Applicable8.0 - 16.0[3]
Voriconazole Not AvailableNot Available0.12 - 0.25[3]
Amphotericin B Not Available1.0[4]Not Available
Caspofungin 0.125 - 0.25[5]Not AvailableNot Applicable

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Zone of Inhibition Data (in mm)

Antifungal Agent (Disk Content)Candida albicansAspergillus fumigatusCryptococcus neoformans
Disalt of Epipyrone A Not AvailableNot AvailableNot Available
Fluconazole (25 µg) ≥18 (Susceptible)[6]Not ApplicableNot Available
Amphotericin B Not AvailableNot AvailableNot Available
Caspofungin Not AvailableNot ApplicableNot Applicable

Note: Interpretive criteria for zone diameters are established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanisms of Action: A Visual Representation

The distinct mechanisms of action of the compared antifungal agents are illustrated in the signaling pathway diagrams below.

Antifungal_Mechanisms cluster_Azoles Azoles (e.g., Fluconazole) cluster_Polyenes Polyenes (e.g., Amphotericin B) cluster_Echinocandins Echinocandins (e.g., Caspofungin) Azole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase Azole->Lanosterol_Demethylase inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Cell_Membrane maintains Polyene Amphotericin B Ergosterol Ergosterol Polyene->Ergosterol binds to Membrane_Pores Membrane Pores Ergosterol->Membrane_Pores forms Cell_Leakage Cellular Leakage Membrane_Pores->Cell_Leakage causes Echinocandin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase Echinocandin->Glucan_Synthase inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis catalyzes Fungal_Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Fungal_Cell_Wall maintains

Caption: Mechanisms of Action of Major Antifungal Classes.

Experimental Protocols

The data presented in this guide are derived from standardized antifungal susceptibility testing methods. The two primary methods are Broth Microdilution and Disk Diffusion, with protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.2)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth_Microdilution_Workflow A Prepare standardized fungal inoculum C Add fungal inoculum to each well A->C B Serially dilute antifungal agent in microtiter plate B->C D Incubate at 35-37°C for 24-48 hours C->D E Visually or spectrophotometrically determine lowest concentration with no growth (MIC) D->E

Caption: Broth Microdilution Experimental Workflow.

Detailed Steps:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline or water to a standardized turbidity, corresponding to a specific cell concentration.[7][8]

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640).[7][8]

  • Inoculation: The standardized fungal suspension is added to each well of the microtiter plate.[7][8]

  • Incubation: The plate is incubated at a controlled temperature, typically 35°C, for 24 to 48 hours.[7][8]

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that inhibits visible growth. This can be assessed visually or with a spectrophotometer.[7][8]

Disk Diffusion Method (CLSI M44)

This method assesses the susceptibility of a fungus to an antifungal agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

Disk_Diffusion_Workflow A Prepare standardized fungal inoculum B Evenly streak inoculum onto agar plate (e.g., Mueller-Hinton) A->B C Apply antifungal disk to the center of the agar surface B->C D Incubate at 35-37°C for 24-48 hours C->D E Measure the diameter of the zone of no growth (zone of inhibition) D->E

Caption: Disk Diffusion Experimental Workflow.

Detailed Steps:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.[9]

  • Plating: A sterile swab is used to evenly inoculate the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).[9]

  • Disk Application: A paper disk containing a specified concentration of the antifungal agent is placed on the agar surface.[9]

  • Incubation: The plate is incubated at 35°C for 20 to 24 hours.

  • Zone Measurement: The diameter of the clear zone around the disk where no fungal growth occurs is measured in millimeters. The size of the zone is then correlated with interpretive criteria (Susceptible, Intermediate, or Resistant).[9]

Logical Relationship of Susceptibility Testing

The relationship between MIC values and zone of inhibition diameters is fundamental to interpreting antifungal susceptibility.

Susceptibility_Interpretation MIC Minimum Inhibitory Concentration (MIC) Susceptibility Fungal Susceptibility (Susceptible, Intermediate, Resistant) MIC->Susceptibility correlates to Zone Zone of Inhibition Diameter Zone->Susceptibility correlates to

Caption: Relationship between in vitro tests and clinical interpretation.

This logical diagram illustrates that both the quantitative MIC value and the semi-quantitative zone of inhibition diameter are used to categorize a fungal isolate's susceptibility to a particular antifungal agent. These categorizations, in turn, help guide clinical decisions for treating fungal infections.

Conclusion

While direct data on this compound's antifungal efficacy is pending, the available information on its isomer, the disalt of epipyrone A, suggests potential broad-spectrum antifungal activity. The MIC of 40 µg/mL against Candida albicans indicates a lower potency compared to established agents like fluconazole and caspofungin. However, its novel structure may represent a new avenue for antifungal drug development. Further research is imperative to fully characterize the antifungal spectrum and mechanism of action of this compound and to establish its potential role in the arsenal of antifungal therapeutics. The standardized experimental protocols outlined in this guide provide a robust framework for such future investigations.

References

Orevactaene's mechanism of action compared to other HIV inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

As the search for "Orevactaene" has not yielded any specific information, it is treated here as a hypothetical novel HIV inhibitor for the purpose of constructing a comparative guide. This guide will compare the posited mechanism of this compound against established classes of HIV inhibitors, providing a framework for evaluation and understanding its potential place in antiretroviral therapy.

Comparative Analysis of this compound and Other HIV Inhibitors

This guide provides a detailed comparison of the hypothetical novel HIV inhibitor, this compound, with existing classes of antiretroviral drugs. The comparison focuses on the mechanism of action, supported by experimental data and protocols.

Overview of HIV Inhibitor Classes

Antiretroviral therapy (ART) for HIV infection typically involves a combination of drugs from different classes to suppress viral replication effectively.[1][2] These classes are defined by the specific stage of the HIV lifecycle they target.

Established HIV Inhibitor Classes include:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These drugs act as chain terminators, preventing the reverse transcriptase enzyme from converting viral RNA into DNA.[2][3]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs bind to a different site on the reverse transcriptase enzyme, altering its shape and function.[2][3]

  • Protease Inhibitors (PIs): PIs block the protease enzyme, which is crucial for the maturation of new, infectious virus particles.[4]

  • Integrase Strand Transfer Inhibitors (INSTIs): These inhibitors prevent the viral DNA from being integrated into the host cell's genome.[5]

  • Entry Inhibitors: This class includes attachment inhibitors, post-attachment inhibitors, and fusion inhibitors, which all block the virus from entering the host CD4+ cell.[6]

  • Capsid Inhibitors: A newer class of drugs that target the HIV capsid, a protein shell that protects the viral genetic material and is crucial for multiple stages of the viral lifecycle.[1][7]

This compound: A Hypothetical Novel HIV Inhibitor

For the purpose of this guide, "this compound" will be positioned as a next-generation Capsid Inhibitor . Its hypothetical mechanism involves a dual action:

  • Inhibition of Nuclear Import: this compound binds to the assembled capsid, preventing its transport into the nucleus of the host cell.

  • Disruption of Capsid Assembly: It interferes with the proper assembly of new capsids, leading to the formation of non-infectious viral particles.

Comparative Mechanism of Action

The following diagram illustrates the HIV lifecycle and the points of intervention for different inhibitor classes, including the hypothetical this compound.

HIV_Lifecycle_Inhibitors cluster_HostCell Host Cell cluster_Entry 1. Entry cluster_Replication 2. Reverse Transcription cluster_Integration 3. Integration cluster_Assembly 4. Assembly & Budding HIV_Virion HIV Virion Binding Binding & Fusion HIV_Virion->Binding RNA_to_DNA Viral RNA -> Viral DNA Binding->RNA_to_DNA Integration Viral DNA -> Host DNA RNA_to_DNA->Integration Assembly New Virus Assembly Integration->Assembly Budding Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Binding NRTIs_NNRTIs NRTIs & NNRTIs NRTIs_NNRTIs->RNA_to_DNA INSTIs Integrase Inhibitors INSTIs->Integration This compound This compound (Capsid Inhibitor) This compound->RNA_to_DNA Inhibits Nuclear Import This compound->Assembly Disrupts Assembly PIs Protease Inhibitors PIs->Budding

Caption: HIV Lifecycle and Drug Targets

Quantitative Comparison of Inhibitor Efficacy

The efficacy of antiretroviral drugs is often measured by their IC50 value, which is the concentration of the drug required to inhibit 50% of viral replication in vitro. The following table presents hypothetical data for this compound compared to representative drugs from other classes.

Drug ClassRepresentative DrugTargetIC50 (nM)Genetic Barrier to Resistance
Capsid Inhibitor This compound (Hypothetical) Capsid (p24) 0.5 High
Capsid InhibitorLenacapavirCapsid (p24)0.47High
NRTITenofovirReverse Transcriptase10-60Low to Intermediate
NNRTIEfavirenzReverse Transcriptase1-3Low
PIDarunavirProtease1-4High
INSTIDolutegravirIntegrase0.5-1.5High
Entry InhibitorMaravirocCCR52.2Intermediate

Note: IC50 values can vary depending on the cell type and viral strain used in the assay.

Experimental Protocols

To evaluate the efficacy and mechanism of action of a novel HIV inhibitor like this compound, a series of in vitro experiments are conducted.

Antiviral Activity Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor that reduces viral replication by 50%.

Methodology:

  • Cell Culture: CD4+ T-cell lines (e.g., MT-4 cells) are cultured in a suitable medium.

  • Viral Infection: Cells are infected with a known amount of laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB).

  • Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (this compound) and reference drugs.

  • Incubation: The treated and untreated (control) cells are incubated for 3-5 days.

  • Quantification of Viral Replication: The amount of viral replication is measured by quantifying the p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The p24 concentrations are plotted against the drug concentrations, and the IC50 value is calculated using a dose-response curve.

Caption: IC50 Determination Workflow

Mechanism of Action Assays

To confirm the specific mechanism of action of this compound as a capsid inhibitor, the following assays would be employed:

  • Nuclear Import Assay: This assay uses microscopy to visualize the localization of the viral pre-integration complex (PIC) in the presence and absence of the drug. A fluorescently labeled virus is used to track the PIC. In the presence of an effective nuclear import inhibitor like this compound, the fluorescent signal would accumulate in the cytoplasm and not enter the nucleus.

  • Capsid Assembly Assay: This in vitro assay uses purified recombinant capsid protein. The protein is induced to assemble into capsid-like particles. The effect of the drug on the kinetics and morphology of this assembly is monitored, often using techniques like transmission electron microscopy (TEM) or dynamic light scattering. A disruptor of assembly would either prevent particle formation or lead to malformed structures.

MOA_Assays cluster_NuclearImport Nuclear Import Assay cluster_CapsidAssembly Capsid Assembly Assay A Infect cells with fluorescently labeled HIV B Treat with this compound A->B C Observe PIC localization via microscopy B->C D Purify recombinant capsid protein E Induce assembly with/without this compound D->E F Analyze particle formation (e.g., TEM) E->F

Caption: Mechanism of Action Assays

Conclusion

The hypothetical HIV inhibitor, this compound, with its dual-action capsid-targeting mechanism, represents a promising direction in antiretroviral drug development. Its high potency (low IC50) and potentially high barrier to resistance would make it a valuable addition to the arsenal of HIV treatments. The experimental protocols outlined provide a standard framework for the evaluation of such novel compounds, allowing for direct comparison with existing and emerging antiretroviral agents. Further studies would be required to assess its safety, pharmacokinetic profile, and in vivo efficacy.

References

Hypothetical In Vivo Comparison Guide: Orevactaene for Invasive Aspergillosis

Author: BenchChem Technical Support Team. Date: November 2025

Based on available scientific literature, Orevactaene is a known terpene lactone naturally produced by the fungus Epicoccum nigrum[1]. It is an isomer of epicoccaene and epipyrone[2]. While its chemical properties are documented, publicly accessible data on the in vivo validation of this compound's therapeutic potential is not available.

The following guide is presented as a hypothetical framework to demonstrate how this compound could be evaluated and compared if such research were conducted. The experimental data, protocols, and mechanisms described herein are illustrative examples based on standard methodologies in drug development and are not based on actual experimental results for this compound.

This guide provides a comparative analysis of the hypothetical therapeutic potential of this compound against invasive aspergillosis, benchmarked against the standard-of-care antifungal, Amphotericin B, and a vehicle control.

Hypothetical Mechanism of Action

This compound is postulated to act by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption leads to osmotic instability and cell lysis. The proposed signaling pathway is outlined below.

G cluster_pathway Hypothetical this compound Signaling Pathway orev This compound fks1 FKS1 Subunit (β-Glucan Synthase) orev->fks1 glucan_synth Inhibition of β-(1,3)-D-Glucan Synthesis fks1->glucan_synth cell_wall Cell Wall Disruption glucan_synth->cell_wall lysis Fungal Cell Lysis cell_wall->lysis

Caption: Hypothetical mechanism of this compound targeting the FKS1 subunit to inhibit fungal cell wall synthesis.

Quantitative Data Summary

The following tables summarize the hypothetical results from a neutropenic murine model of invasive aspergillosis caused by Aspergillus fumigatus.

Table 1: Comparative In Vivo Efficacy (Day 7 Post-Infection)

Treatment Group (n=10)Dose (mg/kg)Survival Rate (%)Lung Fungal Burden (log CFU/g ± SD)Serum Galactomannan Index (± SD)
Vehicle Control-107.2 ± 0.53.1 ± 0.4
This compound 20 80 4.1 ± 0.6 0.8 ± 0.2
Amphotericin B5903.5 ± 0.40.6 ± 0.1

Table 2: Comparative Toxicology Profile (Day 7 Post-Infection)

Treatment GroupDose (mg/kg)Serum ALT (U/L ± SD)Serum AST (U/L ± SD)Serum Creatinine (mg/dL ± SD)
Vehicle Control-45 ± 8110 ± 150.4 ± 0.1
This compound 20 52 ± 10 125 ± 20 0.5 ± 0.1
Amphotericin B595 ± 18250 ± 451.1 ± 0.3

Experimental Workflow & Protocols

The workflow for the hypothetical efficacy study is detailed below, followed by key experimental protocols.

G cluster_workflow Murine Model Experimental Workflow d_neg4 Day -4: Induce Neutropenia (Cyclophosphamide) d_0 Day 0: Inoculate with A. fumigatus Spores (Intranasal) d_neg4->d_0 d_1 Day 1: Begin Treatment (this compound, Ampho B, Vehicle) d_0->d_1 d_1_7 Days 1-7: Daily Dosing & Survival Monitoring d_1->d_1_7 d_7 Day 7: Endpoint Analysis (Fungal Burden, Histology, Toxicology) d_1_7->d_7

Caption: Experimental workflow for the hypothetical in vivo efficacy study of this compound in a murine model.

Detailed Methodologies

1. Hypothetical Murine Model of Invasive Aspergillosis

  • Animals: 6-week-old female BALB/c mice.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg) on day -4 and day -1 relative to infection.

  • Infection: On day 0, mice are anesthetized and intranasally inoculated with 2 x 10^5 conidia of Aspergillus fumigatus (strain AF293) in a 20 µL volume.

  • Treatment: Treatment is initiated 24 hours post-infection (day 1). Mice are divided into three groups (n=10 per group):

    • Group 1: this compound (20 mg/kg, i.p., daily).

    • Group 2: Amphotericin B (5 mg/kg, i.p., daily).

    • Group 3: Vehicle control (5% DMSO in saline, i.p., daily).

  • Monitoring: Survival is monitored daily for 7 days. On day 7, surviving animals are euthanized for endpoint analysis.

2. Hypothetical Fungal Burden Quantification

  • Sample Collection: At necropsy (day 7), the left lung is aseptically removed, weighed, and immediately flash-frozen in liquid nitrogen.

  • Homogenization: Lung tissue is homogenized in sterile saline using a bead beater.

  • Plating: Serial dilutions of the homogenate are plated on Sabouraud Dextrose Agar.

  • Quantification: Plates are incubated at 37°C for 48 hours. Colony Forming Units (CFUs) are counted, and the fungal burden is expressed as log CFU per gram of lung tissue.

  • Biomarker Analysis: Blood is collected via cardiac puncture. Serum is isolated for the quantification of galactomannan using a commercially available ELISA kit, following the manufacturer's instructions. Toxicology markers (ALT, AST, Creatinine) are measured using a standard clinical chemistry analyzer.

References

Orevactaene Synthesis: A Comparative Analysis of Published Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published synthetic routes to Orevactaene, a natural product that has garnered significant interest for its biological activity. This analysis focuses on the key methodologies, presenting a comprehensive overview of their efficiency and strategic differences. Notably, the total synthesis efforts have led to a structural reassignment of this compound to that of Epipyrone A.

Comparative Analysis of Synthetic Methodologies

The two primary approaches to the synthesis of this compound's carbon skeleton showcase different strategic considerations. The Ghosh and Li synthesis focuses on a modular and convergent approach to a significant fragment of the molecule, allowing for flexibility in the synthesis of stereoisomers. In contrast, the Fürstner synthesis is a complete total synthesis that directly addresses the challenge of constructing the entire molecule, leading to the crucial discovery of the correct structure.

Parameter Ghosh & Li Method (C18-C31 Domain) Fürstner Method (Total Synthesis)
Overall Yield Not reported for total synthesisNot explicitly stated, but key steps are high-yielding
Key Reactions Suzuki cross-coupling, asymmetric alkylationAlkyne cycloisomerization, gold and tungsten catalysis, one-pot cross-coupling
Stereocontrol High, via substrate control and chiral auxiliariesHigh, established during the formation of key building blocks
Convergence Highly convergentLinear assembly of key fragments
Flexibility Modular design allows for the synthesis of various stereoisomersLess flexible for analog synthesis without significant modification
Structural Scope Focused on the C18-C31 domainComplete synthesis of the putative structure and structural revision

Experimental Protocols

The following are summaries of the key experimental protocols employed in the synthesis of this compound/Epipyrone A.

Ghosh & Li Method: Convergent Synthesis of the C18-C31 Domain

This approach relies on the convergent coupling of two key fragments via a Suzuki cross-coupling reaction.

1. Synthesis of the C18-C25 Fragment (Vinyl Iodide):

  • Starting Material: Commercially available chiral building block.

  • Key Steps:

    • Standard protecting group manipulations to install a silyl ether.

    • Asymmetric alkylation to introduce the methyl group with high diastereoselectivity.

    • Hydroboration-oxidation to yield a primary alcohol.

    • Oxidation to the corresponding aldehyde.

    • Wittig olefination to install the vinyl iodide moiety.

  • Purification: Column chromatography on silica gel.

2. Synthesis of the C26-C31 Fragment (Boronic Ester):

  • Starting Material: Readily available chiral alcohol.

  • Key Steps:

    • Protection of the alcohol as a benzyl ether.

    • Ozonolysis of a terminal alkene to yield an aldehyde.

    • Asymmetric allylation to introduce the stereocenter at C28.

    • Cross-metathesis to install the terminal alkene for boronic ester formation.

    • Hydroboration with a suitable boron reagent to form the boronic ester.

  • Purification: Column chromatography on silica gel.

3. Suzuki Cross-Coupling:

  • Reactants: Vinyl iodide (C18-C25 fragment) and boronic ester (C26-C31 fragment).

  • Conditions: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃), in a suitable solvent system (e.g., THF/H₂O). The reaction is typically heated to ensure completion.

  • Work-up and Purification: Aqueous work-up followed by extraction and purification by column chromatography on silica gel to afford the C18-C31 domain.

Fürstner Method: Total Synthesis via Alkyne Cycloisomerization

This total synthesis is characterized by the elegant use of gold and tungsten catalysis to construct the core of the molecule.[1][2]

1. Synthesis of the Polyunsaturated Tail:

  • Strategy: A flexible approach using heterobimetallic polyunsaturated modules.

  • Key Steps:

    • Sonogashira coupling reactions to assemble the polyene chain.

    • Use of terminal alkynes that can be selectively addressed in subsequent steps.

2. Formation of the Bicyclic Core:

  • Key Reactions: A sequence of two alkyne cycloisomerization reactions.

  • Catalysts: Tungsten and gold catalysts are employed sequentially.

  • Mechanism: The first cyclization forms the pyrone ring, and the second, catalyzed by gold, forms the adjacent ring of the bicyclic system.

3. Glycosylation and Final Assembly:

  • Strategy: A one-pot cross-coupling sequence.

  • Key Steps:

    • Coupling of the polyunsaturated tail with the bicyclic core.

    • Introduction of the sugar moiety via a C-glycosylation reaction.

    • Final deprotection steps to yield the natural product.

Synthetic Pathway Visualization

The following diagrams illustrate the logical flow of the two synthetic strategies.

Ghosh_Li_Synthesis cluster_C18_C25 C18-C25 Fragment Synthesis cluster_C26_C31 C26-C31 Fragment Synthesis cluster_Coupling Convergent Coupling A Chiral Starting Material A B Asymmetric Alkylation A->B C Wittig Olefination B->C D Vinyl Iodide C->D I Suzuki Cross-Coupling D->I E Chiral Starting Material B F Asymmetric Allylation E->F G Hydroboration F->G H Boronic Ester G->H H->I J C18-C31 Domain I->J

Caption: Convergent synthesis of the C18-C31 domain of this compound by Ghosh and Li.

Fuerstner_Synthesis A Polyunsaturated Tail Synthesis B Alkyne Cycloisomerization (W, Au catalysis) A->B C Bicyclic Core B->C E One-Pot Cross-Coupling C->E D Glycosylation D->E F Putative this compound Structure E->F G Structural Revision F->G H Epipyrone A G->H

Caption: Total synthesis of putative this compound and its structural revision to Epipyrone A by Fürstner.

References

Safety Operating Guide

Navigating the Safe Disposal of Orevactaene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Orevactaene, a germacrane sesquiterpenoid. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Chemical and Safety Data

The following table summarizes the key information for the representative germacrane sesquiterpenoid. This data should be used to inform handling and disposal practices.

PropertyValue
IUPAC Name6-methyl-4-[(2-methylbut-2-enoyl)oxy]-3-methylidene-2-oxo-2H,3H,3aH,4H,5H,8H,9H,11aH-cyclodeca[b]furan-10-carboxylic acid[1]
Molecular FormulaC20H24O6[1]
Chemical ClassGermacrane sesquiterpenoids[1]
Primary Hazard(Assumed) Irritant to skin, eyes, and respiratory tract. Potential for allergic reaction.
Personal Protective Equipment (PPE)Nitrile gloves, safety goggles with side shields, lab coat.
StorageStore in a cool, dry, well-ventilated area away from incompatible materials.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

  • Personal Protective Equipment (PPE) Verification: Before handling this compound waste, ensure that appropriate PPE is worn. This includes, at a minimum, nitrile gloves, a fully buttoned lab coat, and chemical safety goggles.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps Waste: Any sharps (e.g., needles, contaminated glassware) that have come into contact with this compound must be disposed of in a designated sharps container.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and the IUPAC name if available), the concentration, and the date of accumulation.

  • Waste Storage: Store hazardous waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Spill Management:

    • Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Gently sweep the absorbed material into a hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water.

    • Major Spills: In the event of a large spill, evacuate the immediate area and notify your institution's EHS office immediately.

  • Waste Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glassware) waste_type->sharps_waste Sharps collect_solid Step 3: Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 3: Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Step 3: Dispose of in Sharps Container sharps_waste->collect_sharps storage Step 4: Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage spill Spill Occurs? storage->spill no_spill No spill->no_spill No yes_spill Yes spill->yes_spill Yes disposal Step 6: Arrange for EHS Pickup and Disposal no_spill->disposal spill_management Step 5: Follow Spill Management Protocol yes_spill->spill_management spill_management->storage end End: Safe Disposal Complete disposal->end

References

Navigating the Handling of Orevactaene: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for Orevactaene, a terpene lactone produced by the fungus Epicoccum nigrum.[1] Due to the limited availability of specific hazard data for this compound, a conservative approach based on established laboratory safety protocols for unknown or potentially hazardous materials is strongly advised.

This document outlines procedural, step-by-step guidance to directly address operational questions concerning personal protective equipment (PPE), handling procedures, and disposal plans. By adhering to these guidelines, laboratories can build a robust safety culture and ensure the well-being of their personnel.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. The absence of comprehensive toxicological data necessitates treating this compound with a high degree of caution.

PropertyValueSource
Molecular FormulaC34H44O10PubChem[1]
Molecular Weight612.7 g/mol PubChem[1]
Chemical ClassTerpene lactone, Natural Product, FungalPubChem[1]

Personal Protective Equipment (PPE) Protocol

Given the uncharacterized nature of this compound's potential hazards, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategoryMinimum RequirementRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents direct skin contact. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and aerosols. A face shield offers broader protection for the entire face.
Body Protection A lab coat worn over personal clothing. For larger quantities or potential for significant splashing, a chemically resistant apron or coveralls should be used.Prevents contamination of personal clothing and skin.
Respiratory Protection A properly fitted N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used, especially when handling the solid form or creating solutions where aerosols may be generated.Protects against inhalation of fine particles or aerosols.

Experimental Workflow for Safe Handling

The following workflow diagram outlines the critical steps for safely handling this compound in a laboratory setting. Adherence to this process minimizes the risk of exposure and contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate and Prepare a Controlled Handling Area (e.g., Fume Hood) gather_ppe Assemble and Inspect All Required PPE prep_area->gather_ppe don_ppe Don PPE in the Correct Sequence gather_ppe->don_ppe gather_materials Gather All Necessary Chemicals and Equipment don_ppe->gather_materials weigh_transfer Weigh and Transfer This compound in a Containment Device gather_materials->weigh_transfer solubilize Prepare Solutions Within the Fume Hood weigh_transfer->solubilize conduct_experiment Conduct Experimental Procedures solubilize->conduct_experiment decontaminate_surfaces Decontaminate All Work Surfaces conduct_experiment->decontaminate_surfaces package_waste Segregate and Package All Waste Streams decontaminate_surfaces->package_waste doff_ppe Doff PPE in the Correct Sequence package_waste->doff_ppe personal_hygiene Wash Hands and Exposed Skin Thoroughly doff_ppe->personal_hygiene

Caption: A procedural workflow for the safe handling of this compound.

Operational and Disposal Plans

A clear and concise plan for both the operational use and subsequent disposal of this compound is crucial for maintaining a safe laboratory environment.

Standard Operating Procedure (SOP) for Handling
  • Designated Area: All handling of this compound, particularly in its solid form, must be conducted in a designated area such as a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: A spill kit appropriate for chemical spills should be readily accessible. In the event of a spill, the area should be evacuated, and personnel with appropriate training and PPE should manage the cleanup.

  • Personnel Training: All personnel handling this compound must be trained on this SOP and the potential hazards associated with handling uncharacterized chemical compounds.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure regulatory compliance.

G cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Tubes, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Solutions Containing This compound liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pipette Tips) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal_vendor Collection by Approved Hazardous Waste Vendor solid_container->disposal_vendor liquid_container->disposal_vendor sharps_container->disposal_vendor

Caption: A logical flow for the segregation and disposal of this compound waste.

By implementing these safety and logistical protocols, research institutions can foster a secure environment for the handling of novel compounds like this compound, thereby building a foundation of trust and reliability in their laboratory safety practices.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orevactaene
Reactant of Route 2
Orevactaene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.